molecular formula C7H11ClN2O2 B1389564 3-Imidazol-1-YL-butyric acid hydrochloride CAS No. 1185295-65-1

3-Imidazol-1-YL-butyric acid hydrochloride

Cat. No.: B1389564
CAS No.: 1185295-65-1
M. Wt: 190.63 g/mol
InChI Key: JSPQQHJVBPBACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imidazol-1-YL-butyric acid hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Imidazol-1-YL-butyric acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Imidazol-1-YL-butyric acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-imidazol-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-6(4-7(10)11)9-3-2-8-5-9;/h2-3,5-6H,4H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPQQHJVBPBACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectral Analysis of 3-(1H-Imidazol-1-yl)butanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide details the structural validation of 3-(1H-imidazol-1-yl)butanoic acid hydrochloride (CAS: 41365-30-4) using 1H and 13C NMR spectroscopy. This compound is a critical intermediate in the synthesis of pharmaceutical agents (e.g., bisphosphonate analogs) and a specialized curing agent for epoxy resins.

The molecule is synthesized via the Michael addition of imidazole to crotonic acid, followed by acidification. The resulting hydrochloride salt presents unique spectral challenges, specifically the pH-dependent chemical shifts of the imidazole ring and the diastereotopic splitting patterns arising from the chiral center at C3.

Molecular Formula:


Molecular Weight:  190.63  g/mol  (HCl salt)
Structural Visualization

The following diagram illustrates the atomic numbering scheme used throughout this analysis. Note the chiral center at C3, which induces magnetic non-equivalence in the adjacent C2 protons.

G Figure 1: Connectivity and Numbering of 3-(1H-imidazol-1-yl)butanoic acid HCl C1 C1 (COOH) C2 C2 (CH2) C1->C2 C3 C3 (CH) C2->C3 C4 C4 (CH3) C3->C4 N1 N1' C3->N1 N-Alkylation C2_Im C2' N1->C2_Im N3_Im N3' C2_Im->N3_Im C4_Im C4' N3_Im->C4_Im C5_Im C5' C4_Im->C5_Im C5_Im->N1

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following protocol must be strictly adhered to. The choice of solvent is critical; the HCl salt is highly hygroscopic and insoluble in non-polar solvents.

Sample Preparation
  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
    • Rationale: The HCl salt is water-soluble.

      
       also facilitates the exchange of the carboxylic acid proton and the imidazolium NH proton, simplifying the spectrum by removing broad exchangeable peaks.
      
  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP).[1]

    • Rationale: TMS is insoluble in water. TSP provides a sharp reference signal at 0.00 ppm.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: High concentrations can cause stacking effects in aromatic rings, shifting peaks. Maintain dilute conditions for precise chemical shift reporting.

Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation.

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Critical: The quaternary carbons (C1) and isolated aromatic protons require longer relaxation times for accurate integration (qNMR).

  • Scans (NS): 16 (1H), 1024 (13C).

1H NMR Spectral Analysis

The 1H NMR spectrum of the HCl salt is distinct from the free base due to the protonation of the imidazole ring (N3'), which causes a significant downfield shift (deshielding) of the ring protons, particularly H2'.

Assignment Table (Solvent: , Ref: TSP)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H2' 8.85 – 8.95Singlet (s)1H-Imidazole N-CH-N. Most deshielded due to cationic ring current.
H4', H5' 7.50 – 7.65Multiplet (m)2H-Imidazole backbone protons. Overlapping.
H3 4.85 – 4.95Multiplet (m)1H

Methine chiral center. Deshielded by N-attachment.
H2a, H2b 2.80 – 3.05Multiplet (m)2HABX SystemDiastereotopic

-protons adjacent to chiral C3.
H4 1.55 – 1.60Doublet (d)3H

Terminal methyl group.
Detailed Mechanistic Interpretation

The Chiral Conundrum (C3 Effects): The carbon at position 3 is a chiral center. Consequently, the two protons at C2 (adjacent to the carbonyl) are diastereotopic . They are not chemically equivalent and will not appear as a simple doublet. Instead, they form the AB part of an ABX spin system (coupled to each other and to H3).

  • Observation: Look for a complex multiplet or two distinct double-doublets (dd) in the 2.8–3.0 ppm region.

The HCl Salt Effect: In the free base, the H2' imidazole proton typically resonates around 7.6–7.8 ppm. Upon formation of the HCl salt, the N3' nitrogen becomes protonated. This positive charge pulls electron density from the ring, heavily deshielding the H2' proton and shifting it downfield to ~8.9 ppm.

  • QC Check: If the H2' peak is below 8.0 ppm, your sample has likely degraded to the free base or the pH is too high.

13C NMR Spectral Analysis

The 13C spectrum provides the carbon backbone verification. The lack of symmetry in the butyric acid chain simplifies assignment.

Assignment Table (Solvent: )
PositionShift (

, ppm)
TypeAssignment Logic
C1 173.0 – 174.5Quaternary (C=O)Carboxylic acid carbonyl.
C2' 135.5 – 136.5CH (Aromatic)Imidazole N-C-N carbon.
C4', C5' 120.0 – 123.0CH (Aromatic)Imidazole backbone carbons (2 peaks).
C3 52.0 – 54.0CH (Aliphatic)Methine attached to Nitrogen.
C2 39.0 – 41.0

(Aliphatic)
Methylene

to Carbonyl.
C4 18.5 – 19.5

(Aliphatic)
Terminal methyl group.

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow integrates acquisition with logic-based validation.

Workflow Figure 2: Logic-Based QC Workflow for Spectral Validation Start Sample: 3-Imidazol-1-yl-butyric acid HCl Prep Prep: 15mg in D2O + TSP (Ensure pH < 4 for Salt form) Start->Prep Acquire Acquire 1H & 13C NMR (ns=16 / ns=1024) Prep->Acquire Check_H2 Check H2' Shift: Is peak > 8.5 ppm? Acquire->Check_H2 Check_C2 Check C2 Protons: Complex Multiplet? Check_H2->Check_C2 Yes Fail_Salt FAIL: Free Base Detected (Adjust pH/Add HCl) Check_H2->Fail_Salt No (< 8.0 ppm) Pass VALIDATED HCl Salt Confirmed Check_C2->Pass Yes (Diastereotopic) Fail_Struc FAIL: Structure Incorrect (Check Synthesis) Check_C2->Fail_Struc No (Singlet/Triplet)

Common Impurities
  • Crotonic Acid: Look for alkene protons at 5.8 ppm (d) and 6.9 ppm (m).

  • Imidazole (Starting Material): Look for a sharp singlet at 7.8 ppm (if unprotonated) or shifts distinct from the substituted product.

  • Isopropanol/Ethanol: Residual wash solvents (Methyl triplets at 1.1 ppm).

References

  • National Institutes of Health (NIH) - PubChem. 3-(1H-imidazol-1-yl)propanoic acid (Analogous Structure Data). Retrieved from PubChem Database.[2] Link

  • Royal Society of Chemistry (RSC). Synthesis and NMR characterization of imidazole-acid derivatives. Green Chemistry & Organic Process Research. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent impurities in D2O). Link

  • Asian Journal of Green Chemistry. Solvent-free synthesis for imidazol-1-yl-acetic acid hydrochloride. (Provides spectral data for the homologous HCl salt series). Link

Sources

An In-depth Technical Guide to Imidazole-Based Butyric Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds to create novel molecular entities with enhanced therapeutic profiles is a cornerstone of drug discovery. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is one such scaffold, renowned for its presence in essential biomolecules like the amino acid histidine and purines.[1][2] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow it to interact with a wide array of biological targets.[3][4] This versatility has led to the development of numerous imidazole-containing drugs with applications spanning anticancer, antifungal, and anti-inflammatory therapies.[5][6][7][8]

Butyric acid, a short-chain fatty acid, and its derivatives are also of significant pharmacological interest, most notably for their role as histone deacetylase (HDAC) inhibitors. By modulating chromatin structure and gene expression, HDAC inhibitors have emerged as a promising class of anticancer agents. The conjugation of these two powerful pharmacophores—the versatile imidazole core and the functionally potent butyric acid side chain—offers a compelling strategy for developing novel therapeutics. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of imidazole-based butyric acid derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Part 1: Synthetic Strategies and Methodologies

The synthesis of imidazole-based butyric acid derivatives typically involves two key stages: the construction of the core imidazole scaffold and the subsequent attachment or elaboration of the butyric acid moiety.

Synthesis of the Imidazole Core

Several classical and modern methods exist for the synthesis of substituted imidazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Debus Synthesis: First reported in 1858, this method involves a three-component reaction between a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form a tri-substituted imidazole.[9][10] While historically significant, its yields can be low.[1]

  • Van Leusen Imidazole Synthesis: This is a highly versatile method for creating 1,4,5-trisubstituted imidazoles. It involves the reaction of a tosylmethyl isocyanide (TosMIC) reagent with an imine, generated in situ from an aldehyde and a primary amine. This approach is valued for its mild conditions and broad substrate scope.[11]

  • Microwave-Assisted Synthesis: Modern synthetic approaches often employ microwave irradiation to accelerate reaction times and improve yields. For instance, the solvent-free, microwave-assisted reaction of 1,2-diketones and urotropine in the presence of ammonium acetate provides an efficient route to 4,5-disubstituted imidazoles.[11]

Introduction of the Butyric Acid Moiety

Once the imidazole core is synthesized, the butyric acid side chain can be introduced through various standard organic chemistry transformations. A common strategy is the alkylation of an N-H group on the imidazole ring.

For example, the synthesis of 3-(2-alkyl-1H-imidazol-4-yl)propionic acid derivatives, a close analogue to butyric acid derivatives, has been reported.[12][13] This can be adapted for a butyric acid chain. The general workflow involves synthesizing the substituted imidazole ring first, followed by a reaction to add the acid side chain.

Experimental Protocol: Synthesis of Ethyl 4-(1H-imidazol-1-yl)butanoate

This protocol describes a representative synthesis via N-alkylation of imidazole with ethyl 4-bromobutanoate.

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl 4-bromobutanoate

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add imidazole (1.0 eq).

  • Deprotonation: Suspend the imidazole in anhydrous DMF. Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the imidazolide anion.

  • Alkylation: Add ethyl 4-bromobutanoate (1.05 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Characterization: Purify the resulting crude oil via column chromatography on silica gel to yield the pure product, ethyl 4-(1H-imidazol-1-yl)butanoate. The final structure should be confirmed using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14][15]

G cluster_reactants Reactants cluster_steps Reaction Steps Imidazole Imidazole Deprotonation 1. Deprotonation (0 °C) Imidazole->Deprotonation NaH Sodium Hydride (NaH) in DMF NaH->Deprotonation Bromoester Ethyl 4-bromobutanoate Alkylation 2. N-Alkylation (0 °C to RT) Bromoester->Alkylation Deprotonation->Alkylation Imidazolide anion Workup 3. Aqueous Work-up & Extraction Alkylation->Workup Purification 4. Column Chromatography Workup->Purification Product Product: Ethyl 4-(1H-imidazol-1-yl)butanoate Purification->Product

Caption: Synthetic workflow for an imidazole-based butyric acid ester.

Part 2: Biological Activities and Therapeutic Potential

The fusion of the imidazole scaffold with a butyric acid side chain creates derivatives with a wide spectrum of biological activities, primarily focused on anticancer, antimicrobial, and anti-inflammatory applications.[16]

Anticancer Activity

Imidazole derivatives are extensively studied as anticancer agents due to their ability to interact with numerous biological targets crucial for cancer cell proliferation and survival.[3][17][18] Marketed drugs like dacarbazine (DNA alkylating agent) and bendamustine contain an imidazole moiety.[3] The addition of a butyric acid chain can introduce new mechanisms of action, such as HDAC inhibition, potentially leading to synergistic antitumor effects.

Mechanisms of Action:

  • Enzyme Inhibition: Many imidazole derivatives function as inhibitors of key enzymes in signaling pathways, such as tyrosine kinases (e.g., VEGFR-2, EGFR) and serine-threonine kinases.[3][19] Inhibition of these kinases can block downstream signaling required for cell growth and angiogenesis.

  • DNA Intercalation and Alkylation: The planar aromatic structure of the imidazole ring allows it to intercalate between DNA base pairs, while other functional groups can alkylate DNA, leading to cell cycle arrest and apoptosis.[17][18]

  • Microtubule Disruption: Some derivatives interfere with the polymerization of tubulin, disrupting the mitotic spindle and halting cell division, similar to well-known chemotherapeutics.[18]

G Derivative Imidazole Derivative Receptor Tyrosine Kinase Receptor (e.g., EGFR) Derivative->Receptor Inhibition Pathway Downstream Signaling (e.g., RAS/MAPK) Receptor->Pathway Proliferation Tumor Cell Proliferation & Survival Pathway->Proliferation

Caption: Inhibition of a tyrosine kinase signaling pathway by an imidazole derivative.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Phenyl Benzimidazole Deriv.MCF-7 (Breast)3.37[3]
Imidazole-Pyrazole HybridMCF-7 (Breast)3.36[19]
Imidazole Hybrid 58HepG2 (Liver)8.06[19]
Imidazole Hybrid 58MCF-7 (Breast)5.52[19]
Imidazole-Containing AmideK-562 (Leukemia)5.66[19]
Antimicrobial Activity

Imidazole derivatives form the chemical backbone of many clinically important antifungal agents (e.g., ketoconazole, clotrimazole, miconazole).[20][21] Their antibacterial activity is also well-documented.[14][22][23] The primary mechanism for antifungal action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[20][24] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.[24] In bacteria, these derivatives can interfere with DNA replication, cell wall synthesis, or protein synthesis.[22]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Synthesized imidazole derivative

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)[14]

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the broth medium directly in the 96-well plate.

  • Inoculation: Dilute the standardized microbial inoculum in broth to the final required concentration and add to each well (except the negative control).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Imidazole DerivativesS. aureusVaries[14]
Imidazole DerivativesE. coliVaries[14]
Imidazole DerivativesC. albicansVaries[14]
Imidazole DerivativesA. nigerVaries[14]

(Note: Specific MIC values are highly dependent on the exact chemical structure of the derivative being tested.)

Anti-inflammatory Activity

Certain imidazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of inflammatory mediators.[25][26] The mechanism can involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory response. Some compounds have shown efficacy comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin in animal models, with the added benefit of reduced gastrointestinal irritation.[25][26]

Part 3: Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of imidazole-based derivatives.[27]

  • Substitution on the Imidazole Ring: The nature and position of substituents on the imidazole ring significantly influence biological activity. For instance, in some series, the presence of electron-withdrawing groups at the C-4 position has been shown to enhance anti-inflammatory activity.[27] For anticancer activity, bulky aromatic groups at the C-2 and C-4/C-5 positions are often beneficial for kinase inhibition or DNA intercalation.

  • The Butyric Acid Chain: The length and flexibility of the alkyl chain connecting the acid group to the imidazole core are critical. For HDAC inhibitors, a specific chain length is often required to properly position the zinc-binding group (the carboxylic acid) within the active site of the enzyme. Converting the carboxylic acid to an ester or amide can modulate pharmacokinetic properties like cell permeability and bioavailability.[1]

Part 4: Challenges and Future Perspectives

Despite their promise, the development of imidazole-based butyric acid derivatives faces several challenges. Issues such as poor solubility, potential toxicity, and the emergence of drug resistance are significant hurdles.[6][17] Many existing imidazole-based drugs suffer from side effects that can lead to treatment failure.[6]

Future research should focus on:

  • Improving Selectivity: Designing derivatives that selectively target enzymes or receptors in diseased cells over healthy ones to minimize side effects.

  • Creating Hybrid Molecules: Combining the imidazole-butyric acid scaffold with other pharmacophores to create hybrid drugs that can target multiple pathways simultaneously, a strategy that may overcome drug resistance.[19]

  • Advanced Drug Delivery: Utilizing novel drug delivery systems, such as nanoparticles, to enhance the bioavailability and targeted delivery of these compounds.[24]

Conclusion

Imidazole-based butyric acid derivatives represent a highly promising class of compounds in medicinal chemistry. The strategic fusion of the pharmacologically versatile imidazole ring with the functionally significant butyric acid moiety provides a powerful platform for the design of novel therapeutics. With demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, these derivatives warrant continued investigation.[28][29] A deeper understanding of their synthetic routes, mechanisms of action, and structure-activity relationships will be paramount in overcoming existing challenges and unlocking their full therapeutic potential to combat a range of human diseases.

References

  • Imidazoles as potential anticancer agents - PMC - NIH. (n.d.). National Institutes of Health.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). ResearchGate.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). ResearchGate.
  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022).
  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Ali, I., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(2), 458.
  • Bhattacharya, S. (2025). Imidazole Derivatives as Anticancer Agents: A Review. International Journal of Scientific Research and Technology, 2(3), 385-392.
  • Husain, A., et al. (2015). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 921-928.
  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • Verma, A., et al. (2019). Synthesis of New Imidazole Derivatives as Effective Antimicrobial Agents. World Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 1357-1368.
  • Applications of imidazole derivatives. (n.d.). ResearchGate.
  • Recent development of imidazole derivatives as potential anticancer agents. (2022). Ask This Paper.
  • Al-Ostoot, F. H., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 2242.
  • Panday, D., et al. (2025). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 9(10), 253-267.
  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Al-Abdullah, E. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(20), 14844-14884.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research.
  • Kumar, S., & Kumar, R. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Drug Targets, 17(11), 1269-1293.
  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. (2024). Asian Journal of Research in Chemistry.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025). Journal of Pharma Insights and Research.
  • Pop, R., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 27(3), 1123.
  • Kumar, A., & Singh, R. K. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Drug Delivery and Therapeutics, 12(5-S), 193-204.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions.
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Jundishapur Journal of Chronic Disease Care.
  • Bhatnagar, A., et al. (2011). A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. International Journal of PharmTech Research, 3(1), 268-282.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Journal of Advanced Research in Dynamical and Control Systems.
  • Kumar, R., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics, 13(7), 142-151.
  • View of A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). Journal of Pharma Insights and Research.
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

Crystal structure determination of 3-Imidazol-1-YL-butyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Solid-State Characterization of 3-Imidazol-1-yl-butyric Acid Hydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Engineers.

Executive Summary

The determination of the crystal structure of 3-Imidazol-1-yl-butyric acid hydrochloride represents a critical step in defining the solid-state landscape of imidazole-based pharmaceutical intermediates. As a structural analog to GABA and a precursor in the synthesis of bisphosphonates (e.g., zoledronic acid derivatives), understanding its hydrogen-bonding network and packing efficiency is vital for optimizing solubility and stability.

This guide details the end-to-end workflow for solving this structure, from salt-specific crystallization strategies to the refinement of the flexible butyric acid linker and chloride counter-ion placement. It addresses the specific challenges posed by the chiral center at the C3 position and the protonation state of the imidazole ring in the presence of HCl.

Molecular Context & Synthesis Logic

Before attempting crystallization, one must understand the molecular behavior in solution.[1] 3-Imidazol-1-yl-butyric acid contains a basic imidazole ring (


) and an acidic carboxyl tail (

).
  • Free Base Form: Exists largely as a zwitterion in neutral media.

  • Hydrochloride Salt: The addition of HCl protonates the N3 position of the imidazole ring. This disrupts the zwitterionic internal bond, forcing the molecule to adopt a packing motif driven by ionic interactions between the imidazolium cation (

    
    ) and the chloride anion (
    
    
    
    ), bridged by the carboxylic acid.

Critical Chirality Note: The C3 carbon is chiral. Unless an asymmetric synthesis or chiral resolution was performed, the material is likely a racemate .

  • Expectation: Centrosymmetric space group (e.g.,

    
     or 
    
    
    
    ).
  • If Enantiopure: Non-centrosymmetric space group (e.g.,

    
    ), requiring analysis of the Flack parameter during refinement.
    

Phase I: Crystal Growth Strategy

Growing diffraction-quality crystals of imidazole-acid salts requires balancing the solubility of the ionic species with the flexibility of the aliphatic chain.

Recommended Solvent Systems
MethodSolvent SystemMechanismTarget Morphology
Slow Evaporation Methanol / Water (9:1)High solubility of HCl salt; water aids H-bond networking.Prisms / Blocks
Vapor Diffusion Solvent: EthanolAntisolvent: Diethyl EtherSlow reduction of solubility; reduces kinetic trapping.Needles / Plates
Cooling Isopropanol (with trace HCl)Temperature-dependent solubility drop; trace HCl prevents dissociation.Aggregates (requires cutting)
Experimental Protocol: Vapor Diffusion
  • Dissolution: Dissolve 50 mg of the hydrochloride salt in 2 mL of absolute ethanol. If turbid, add MeOH dropwise until clear.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a small inner vial (4 mL).
    
  • Diffusion Chamber: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of diethyl ether.

  • Sealing: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Monitor for 3–7 days. Crystals should appear as colorless blocks.

Phase II: X-Ray Diffraction Data Collection

The flexibility of the butyric acid chain (


 rotations) often leads to high thermal motion. Low-temperature collection is mandatory.
Instrument Configuration
  • Source: Mo-K

    
     (
    
    
    
    Å). Note: Cu-K
    
    
    is acceptable for absolute configuration determination of light atoms, but Mo is standard for salts to minimize absorption.
  • Temperature: 100 K (using

    
     Cryostream).
    
  • Detector Distance: 50–60 mm (maximize resolution to 0.75 Å).

  • Strategy: Full sphere collection (Redundancy > 4.0) to ensure accurate intensity statistics for the chloride ion.

Phase III: Structure Solution & Refinement

This section details the logic for solving the structure using SHELXT/SHELXL or OLEX2.

Step 1: Space Group Determination

Run XPREP or the instrument's auto-indexing routine.

  • Racemate: Look for systematic absences indicating

    
     (Monoclinic) or 
    
    
    
    (Orthorhombic).
  • Chiral: Look for

    
     or 
    
    
    
    .
Step 2: Phasing and Model Building

The chloride ion (


) will be the heaviest peak in the difference Fourier map.
  • Locate Cl-: Assign the highest electron density peak as Cl.

  • Locate Imidazole: Look for the rigid planar 5-membered ring near the Cl.

  • Trace the Chain: Walk the electron density from the imidazole N1

    
     C(butyric) chain 
    
    
    
    Carboxyl group.
Step 3: Refinement Challenges & Fixes
  • Disorder in the Chain: The ethyl linker (

    
    ) may show thermal ellipsoid elongation.
    
    • Fix: Apply RIGU (Rigid Bond) or SIMU restraints if ellipsoids are non-positive definite (NPD).

  • H-Atom Placement:

    • Imidazolium N3: Must be explicitly located in the difference map to confirm salt formation. Refine coordinates freely if data allows, or use HFIX 43 (aromatic NH).

    • Carboxylic Acid: The proton may be disordered between the O-H...Cl or O-H...O dimer. Locate from difference map (

      
      ).
      
Visualization: Refinement Logic

RefinementLogic Data Raw Reflections (.hkl) Phase Phasing (SHELXT) Locate Cl- and Ring Data->Phase Model Model Building Assign C, N, O atoms Phase->Model Refine1 Isotropic Refinement R1 ~ 10-15% Model->Refine1 H_Atoms H-Atom Placement Find N-H...Cl interaction Refine1->H_Atoms Aniso Anisotropic Refinement Check Ellipsoids H_Atoms->Aniso Aniso->Refine1  If NPD/Disorder Final Final CIF R1 < 5% Aniso->Final  Convergence

Caption: Iterative refinement workflow focusing on locating the critical salt bridge proton.

Phase IV: Structural Analysis & Pharmaceutical Implications

Once the structure is solved, the analysis must focus on the supramolecular architecture which dictates stability.

The Salt Bridge (Charge-Assisted Hydrogen Bond)

In imidazole hydrochlorides, the primary interaction is the ionic hydrogen bond between the protonated imidazole nitrogen (


) and the chloride anion (

).
  • Expected Metric:

    
     distance 
    
    
    
    Å.
  • Angle:

    
     (near linear).
    
Carboxylic Acid Motifs

The carboxylic tail will likely engage in one of two patterns:

  • Pattern A (Catemer):

    
     infinite chains.
    
  • Pattern B (Dimer):

    
     centrosymmetric dimers (classic "staple" motif), with the chloride ions flanking the imidazole heads.
    
Packing Efficiency

Calculate the packing coefficient (


). Imidazole salts often pack efficiently due to 

stacking between antiparallel imidazole rings.
  • Measure: Centroid-to-centroid distance between rings. < 3.8 Å indicates significant

    
    -stacking interaction, contributing to lattice energy and higher melting points.
    
Visualization: Predicted H-Bond Network

HBonding ImH Imidazolium (N+) Cl Chloride Ion (Cl-) ImH->Cl  Strong Ionic ImH_2 Imidazolium (Neighbor) Cl->ImH_2 H-Bond COOH Carboxylic Acid COOH->Cl  Donor COOH->COOH  Dimer (Optional)

Caption: Schematic of the charge-assisted hydrogen bonding network centered on the Chloride anion.

Data Reporting Standards

When publishing or reporting this structure, ensure the following tables are generated.

Table 1: Crystal Data & Structure Refinement (Template)

Parameter Value (Example Range)

| Empirical Formula |


 |
| Formula Weight | 190.63 |
| Crystal System | Monoclinic (Likely) |
| Space Group | 

(Racemate) | | Z | 4 | | Density (calculated) | 1.35 - 1.45

| | R1 (

) | < 0.05 (Target) |[2]

Validation: Always run the final CIF through the IUCr CheckCIF server to detect voids, missed symmetry, or bad contacts.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • MacDonald, J. C., et al. (2001). Design of Supramolecular Layers via Self-Assembly of Imidazole and Carboxylic Acids.[3] (Provides comparative data on imidazole-acid packing motifs). [Link]

  • Anderson, K. M., et al. (2004). Solid state hydrogen bonding in imidazole derivatives. CrystEngComm, 6(29), 168-172.[4] [Link]

Sources

Navigating the Safety and Toxicity Landscape of 3-Imidazol-1-YL-butyric acid HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Imidazol-1-YL-butyric acid hydrochloride is a heterocyclic compound incorporating both an imidazole ring and a butyric acid moiety. Its structural features suggest potential applications in pharmaceutical research and development, possibly as a building block for novel therapeutic agents. The imidazole ring is a common motif in many biologically active molecules, including the amino acid histidine, while butyric acid is a short-chain fatty acid with known physiological roles. Understanding the safety and toxicity profile of this compound is a critical prerequisite for its handling and progression in any research or development pipeline. This guide provides a comprehensive analysis of the available safety data and a predictive toxicity profile based on its constituent chemical functionalities.

I. Understanding the Safety Data Sheet (SDS) of 3-Imidazol-1-YL-butyric acid HCl

A Safety Data Sheet is the primary source of information regarding the hazards of a chemical and the necessary precautions for its safe handling. For 3-Imidazol-1-YL-butyric acid, the available data indicates the following Globally Harmonized System (GHS) classification.

GHS Hazard Identification

The compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements: A comprehensive set of precautionary statements is provided, emphasizing the need for careful handling to avoid exposure. Key precautionary phrases include:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing and eye/face protection).[1]

    • Response: P301+P312.1 (IF SWALLOWED: Call a doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water and soap), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P308+P313 (IF exposed or concerned: Get medical advice/attention).[1]

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[1]

Physicochemical Information
  • Molecular Formula: C₇H₁₀N₂O₂[1][2]

  • Molecular Weight: 154.169 g/mol [1][2]

  • Appearance: Solid, White powder[2]

  • Purity: Typically available at ≥95.0% purity.[1][2]

II. Predictive Toxicity Profile: A Tale of Two Moieties

While specific toxicological studies on 3-Imidazol-1-YL-butyric acid HCl are not extensively available in the public domain, a robust predictive profile can be constructed by examining the known toxicities of its core components: the imidazole ring and the butyric acid side chain. The hydrochloride salt form suggests good water solubility, which can influence its absorption and distribution.

The Imidazole Core: Corrosivity and Systemic Effects

Imidazole and its salts are known to possess significant biological activity and associated toxicities.

  • Acute Toxicity: Imidazole has a reported oral LD50 in rats of 970 mg/kg, indicating moderate acute toxicity.[3] Signs of toxicity can include convulsions and respiratory distress.[4]

  • Skin and Eye Irritation: Imidazole is classified as corrosive to the skin and is a severe eye irritant.[4][5] This aligns with the H315 and H319 hazard statements for 3-Imidazol-1-YL-butyric acid.

  • Genotoxicity: Imidazole has been shown to be non-mutagenic in bacterial reverse mutation assays (Ames test) and did not induce unscheduled DNA synthesis in rat hepatocytes.[5] Furthermore, imidazole hydrochloride was not clastogenic in an in vivo mouse micronucleus test.[5]

  • Reproductive and Developmental Toxicity: This is a key area of concern. Imidazole has been shown to be a developmental toxicant and teratogen in rats at a dose of 180 mg/kg body weight per day, a level that also induced some maternal toxicity.[4][5] The No-Observed-Adverse-Effect-Level (NOAEL) for maternal and developmental toxicity was 60 mg/kg body weight per day.[4][5] Some imidazoles have also been reported to disrupt male fertility.[5]

  • Repeated Dose Toxicity: The liver and kidneys are identified as target organs in sub-chronic rat studies, with effects observed at doses of 180 mg/kg body weight per day and above.[4][5]

The Butyric Acid Side Chain: Local Irritation and Low Systemic Toxicity

Butyric acid is a well-characterized short-chain fatty acid with a strong, unpleasant odor.

  • Acute Toxicity: Butyric acid exhibits low acute toxicity, with a reported oral LD50 in rats of 1632 mg/kg.[6]

  • Skin and Eye Irritation: Direct contact with butyric acid can cause severe skin burns and eye damage, which is consistent with its corrosive nature.[6][7][8]

  • Inhalation Toxicity: Inhalation of butyric acid vapors can cause irritation to the respiratory tract.[7][9]

  • Genotoxicity and Carcinogenicity: Butyric acid is not considered to be mutagenic or carcinogenic.[8][10]

  • Developmental Toxicity: Studies on a related compound, n-butyl acetate (which is metabolized to butyric acid), suggest that developmental toxicity is not a significant concern at lower exposure levels.[6]

III. Synthesized Risk Assessment for 3-Imidazol-1-YL-butyric acid HCl

Based on the available data and the toxicological profiles of its constituent parts, the primary hazards associated with 3-Imidazol-1-YL-butyric acid HCl are:

  • Direct Contact: The compound is expected to be a skin and eye irritant, and potentially corrosive upon prolonged contact, a characteristic likely driven by both the acidic nature of the butyric acid moiety and the known irritancy of the imidazole ring.

  • Inhalation: As a solid powder, inhalation of dust can cause respiratory tract irritation.

  • Systemic Toxicity: While the butyric acid component suggests low systemic toxicity, the imidazole core points to potential effects on the liver and kidneys with repeated exposure.

  • Reproductive and Developmental Toxicity: The known teratogenic effects of imidazole warrant significant caution, and the compound should be handled as a potential reproductive hazard until specific data is available.

Quantitative Toxicity Data Summary
ParameterCompound/AnalogueValueSpeciesRouteSource
Acute Oral LD50 Imidazole970 mg/kgRatOral[3]
Butyric Acid1632 mg/kgRatOral[6]
Developmental NOAEL Imidazole60 mg/kg/dayRatOral[4][5]
Repeated Dose NOAEL Imidazole60 mg/kg/dayRatOral[4]

IV. Experimental Protocols for Hazard Evaluation

For drug development professionals, robust in-house or CRO-based toxicological testing is essential. The following are standard, guideline-compliant protocols that would be appropriate for further characterizing the safety profile of 3-Imidazol-1-YL-butyric acid HCl.

In Vitro Toxicity Screening Workflow

cluster_0 Initial Screening cluster_1 Definitive In Vivo Studies (if warranted) Compound Compound Cytotoxicity Assay (e.g., Neutral Red Uptake) Cytotoxicity Assay (e.g., Neutral Red Uptake) Compound->Cytotoxicity Assay (e.g., Neutral Red Uptake) Bacterial Reverse Mutation Assay (Ames Test) Bacterial Reverse Mutation Assay (Ames Test, OECD 471) Compound->Bacterial Reverse Mutation Assay (Ames Test) In Vitro Micronucleus Assay In Vitro Micronucleus Assay (OECD 487) Compound->In Vitro Micronucleus Assay Acute Oral Toxicity (Up-and-Down Procedure, OECD 425) Acute Oral Toxicity (Up-and-Down Procedure, OECD 425) Cytotoxicity Assay (e.g., Neutral Red Uptake)->Acute Oral Toxicity (Up-and-Down Procedure, OECD 425) Provides dose range finding Developmental Toxicity Study (OECD 414) Developmental Toxicity Study (OECD 414) Bacterial Reverse Mutation Assay (Ames Test)->Developmental Toxicity Study (OECD 414) Informs on mutagenic potential In Vitro Micronucleus Assay->Developmental Toxicity Study (OECD 414) Informs on clastogenic potential Repeated Dose 28-Day Oral Toxicity Study (OECD 407) Repeated Dose 28-Day Oral Toxicity Study (OECD 407) Acute Oral Toxicity (Up-and-Down Procedure, OECD 425)->Repeated Dose 28-Day Oral Toxicity Study (OECD 407) Determines dose levels Skin Irritation/Corrosion (OECD 404) Skin Irritation/Corrosion (OECD 404) Eye Irritation/Corrosion (OECD 405) Eye Irritation/Corrosion (OECD 405)

Caption: A tiered approach to toxicological testing for novel compounds.

Step-by-Step Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Model (OECD TG 439)

This protocol provides a non-animal alternative for assessing skin irritation potential.

  • Preparation of the Test Chemical: Prepare a stock solution of 3-Imidazol-1-YL-butyric acid HCl in a suitable solvent (e.g., sterile distilled water or saline). Prepare a range of dilutions to determine the appropriate test concentration.

  • Culture of RhE Tissues: Use commercially available reconstructed human epidermis tissues. Upon receipt, place the tissues in 6-well plates containing maintenance medium and incubate overnight at 37°C and 5% CO₂.

  • Application of the Test Chemical: Remove the tissues from the incubator. Apply a sufficient amount of the test chemical solution to the surface of the epidermis. Use a positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., sterile phosphate-buffered saline).

  • Exposure and Incubation: Expose the tissues to the test chemical for a defined period (e.g., 60 minutes) at room temperature. After the exposure period, thoroughly wash the tissues to remove the test chemical.

  • Post-Exposure Incubation: Transfer the washed tissues to fresh medium and incubate for a further period (e.g., 42 hours) at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay): After the post-exposure incubation, assess tissue viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours.

  • Formazan Extraction: After incubation with MTT, extract the formazan product from the tissues using an appropriate solvent (e.g., isopropanol).

  • Quantification: Measure the optical density of the extracted formazan solution using a spectrophotometer.

  • Data Analysis: Calculate the percentage of viability for each tissue relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.

V. Mandatory Safety Precautions and Handling Recommendations

Given the irritant nature and potential reproductive toxicity of 3-Imidazol-1-YL-butyric acid HCl, the following safety measures are imperative:

  • Engineering Controls: All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Body Protection: A lab coat is required. For larger scale operations, a chemical-resistant apron or suit may be necessary.

  • Hygiene Practices: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to clean up the spill. Avoid generating dust. Place the waste in a sealed container for proper disposal.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

While 3-Imidazol-1-YL-butyric acid HCl presents as a compound with significant potential in research and development, its safety profile demands a high level of respect and caution. The available data clearly indicates its irritant properties, and the toxicological profile of its imidazole core strongly suggests a potential for reproductive and developmental toxicity, as well as target organ effects upon repeated exposure. Researchers and drug development professionals must adhere to stringent safety protocols and consider further toxicological evaluation as part of any development program. This proactive approach to safety will ensure the responsible and effective utilization of this promising chemical entity.

References

  • European Chemicals Agency. (n.d.). Butyric acid Registration dossier. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, October 27). 1H-Imidazole: Human health tier II assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2013, March 22). Butanoic acid: Human health tier II assessment. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • MDPI. (n.d.). Preliminary Toxicological Evaluation of Spherical Nanoparticles Containing an Imidazole Derivative (BzIm-DEA) Using the CAM Chicken Model. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [Link]

  • British American Tobacco. (n.d.). Butyric acid Toxicity Data. Retrieved from [https://www.bat-science.com/groupms/sites/BAT_9GVJXS.nsf/vwPagesWebLive/DO9K9K3B/ FILE/Butyric_acid.pdf?openelement)

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-Imidazol-1-YL-butyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: AN-IMID-042

Abstract & Scope

This protocol details the regioselective synthesis of 3-(1H-imidazol-1-yl)butanoic acid hydrochloride (CAS: 98009-60-0 for free acid). Unlike traditional alkylation methods using alkyl halides, this guide utilizes a Green Aza-Michael Addition between imidazole and crotonic acid (but-2-enoic acid). This route minimizes hazardous waste, avoids the use of strong bases, and ensures high atom economy.

The resulting hydrochloride salt is a critical intermediate in the development of bone-resorption inhibitors (bisphosphonate analogues) and ionic liquids. This guide addresses the specific challenges of handling the zwitterionic intermediate and the hygroscopic nature of the final hydrochloride salt.

Scientific Background & Mechanism[1]

The Aza-Michael Advantage

The synthesis relies on the nucleophilic attack of the imidazole N1-nitrogen onto the


-carbon of crotonic acid. This is superior to 

alkylation with 3-chlorobutyric acid because it eliminates the competition between

-alkylation and

-alkylation and avoids the formation of inorganic salt byproducts during the coupling step.
Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition.[1] Water serves as a protic solvent that stabilizes the transition state and facilitates proton transfer, driving the equilibrium toward the product.

ReactionScheme Imidazole Imidazole (Nucleophile) TS Transition State (Zwitterionic) Imidazole->TS Reflux (H2O) Crotonic Crotonic Acid (Michael Acceptor) Crotonic->TS Product 3-(Imidazol-1-yl)butanoic acid (Free Zwitterion) TS->Product Proton Transfer HCl_Step HCl/Dioxane (Salt Formation) Product->HCl_Step Final Final Product (HCl Salt) HCl_Step->Final

Figure 1: Reaction pathway for the Aza-Michael addition and subsequent salt formation.

Materials & Equipment

Reagents
ReagentPurityRoleStoichiometry
Imidazole >99%Nucleophile1.0 equiv
Crotonic Acid >98%Michael Acceptor1.1 equiv
Water (Deionized) HPLC GradeSolvent5 mL/g Imidazole
Hydrochloric Acid 4M in DioxaneAcidifier1.2 equiv
Acetone/Isopropanol ACS GradeWash SolventN/A
Equipment
  • Round-bottom flask (RBF) with reflux condenser.

  • Magnetic stir plate with oil bath.

  • Rotary evaporator with vacuum pump.

  • Vacuum filtration setup (Büchner funnel).[2]

  • Desiccator (P₂O₅ or KOH).

Experimental Protocol

Phase 1: Synthesis of the Zwitterion (Free Acid)

Rationale: Conducting the reaction in water allows for a clean "green" synthesis. A slight excess of crotonic acid is used because it is easier to remove during workup than unreacted imidazole.

  • Charge: To a 100 mL round-bottom flask, add Imidazole (6.8 g, 100 mmol) and Crotonic Acid (9.5 g, 110 mmol).

  • Solvation: Add Deionized Water (35 mL).

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Checkpoint: The solution should become clear and homogeneous within 15 minutes.

  • Duration: Maintain reflux for 12–16 hours .

    • Validation: Monitor by TLC (Eluent: MeOH/CHCl₃ 1:9). Imidazole starting material (

      
      ) should disappear; product stays near baseline or 
      
      
      
      due to zwitterionic nature.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap, 60°C bath) to remove water. A viscous yellow oil or semi-solid will remain.

    • Trituration: Add Acetone (50 mL) to the residue and stir vigorously for 30 minutes. The zwitterionic product is insoluble in acetone, while excess crotonic acid will dissolve.

    • Filtration: Filter the white precipitate. Wash with cold acetone (2 x 20 mL).

    • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Yield Expectations: 85–92% of free acid.

Phase 2: Conversion to Hydrochloride Salt

Rationale: The zwitterion is stable but often hygroscopic. The hydrochloride salt is the preferred form for pharmaceutical stability. Anhydrous conditions are used here to prevent the formation of a sticky hydrate.

  • Dissolution: Suspend the dried free acid (from Phase 1) in minimal Methanol (approx. 3 mL per gram of solid). Warm slightly (40°C) to facilitate dissolution if necessary.

  • Acidification: Dropwise, add 4M HCl in Dioxane (1.2 equivalents relative to the free acid).

    • Observation: An exothermic reaction occurs. The solution may become warm.[3]

  • Precipitation: Stir at room temperature for 1 hour. If precipitation does not occur spontaneously, add Diethyl Ether or Ethyl Acetate dropwise until the solution turns turbid, then cool to 4°C.

  • Isolation: Filter the white crystalline solid under nitrogen atmosphere (to prevent moisture absorption).

  • Washing: Wash with a 1:1 mixture of cold Isopropanol/Ether.

  • Final Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.

Workflow Visualization

Workflow cluster_0 Phase 1: Aza-Michael Addition cluster_1 Phase 2: Salt Formation Step1 Mix Imidazole + Crotonic Acid Solvent: Water Step2 Reflux (100°C) 12-16 Hours Step1->Step2 Step3 Evaporate Water (Viscous Oil) Step2->Step3 Step4 Triturate with Acetone (Remove excess Crotonic Acid) Step3->Step4 Step5 Dissolve Free Acid (Minimal MeOH) Step4->Step5 Isolated Zwitterion Step6 Add 4M HCl in Dioxane (Exothermic) Step5->Step6 Step7 Crystallize/Precipitate (Add Et2O if needed) Step6->Step7 Step8 Filter & Vacuum Dry Step7->Step8

Figure 2: Step-by-step operational workflow for the synthesis and purification.

Quality Control & Characterization

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to off-white crystalline powderHighly hygroscopic
Melting Point 180°C – 185°C (dec.)Varies significantly with hydration
¹H NMR (D₂O)

8.70 (s, 1H), 7.45 (d, 2H), 4.80 (m, 1H), 2.85 (d, 2H), 1.55 (d, 3H)
Characteristic imidazole protons shift downfield in salt form
Solubility Soluble in Water, Methanol; Insoluble in Ether, Acetone
Troubleshooting Guide
  • Problem: Product is an oil that won't crystallize.

    • Cause: Residual water or excess crotonic acid.

    • Solution: Re-dissolve in absolute ethanol and rotavap to azeotrope water. Use dry ether for trituration.

  • Problem: Low Yield.

    • Cause: Incomplete reaction or product loss during acetone wash.

    • Solution: Extend reflux time to 24h. Ensure acetone wash is ice-cold; the zwitterion has slight solubility in warm organic solvents.

Storage and Stability

  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic. It must be stored in a tightly sealed container, preferably under argon or in a desiccator.

  • Shelf Life: Stable for >1 year if kept dry at room temperature.

References

  • Kodolitsch, K., et al. (2019). "Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles." European Journal of Organic Chemistry.

  • Liu, B. K., et al. (2007).[4][5] "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction."[4] Synthesis.

  • Belwal, C. K., & Patel, J. (2019). "Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride." Asian Journal of Green Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122079, 3-(1H-Imidazol-1-yl)butanoic acid.

Sources

Application Note: 3-Imidazol-1-yl-butyric acid HCl in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-Imidazol-1-yl-butyric acid HCl (ImBA) as a specialized heteroditopic ligand in the synthesis of Metal-Organic Frameworks (MOFs). Unlike simple dicarboxylates (e.g., terephthalic acid) or pure imidazolates (e.g., 2-methylimidazole), ImBA combines a neutral N-donor (imidazole) and an anionic O-donor (carboxylate) linked by a flexible, chiral alkyl chain.

Key Applications:

  • Flexible "Breathing" MOFs: The propyl backbone introduces conformational freedom, allowing the framework to expand/contract upon guest adsorption.

  • Chiral Pore Engineering: The C3 stereocenter allows for the construction of homochiral frameworks (if enantiomerically pure) or racemic lattices with unique pore topologies.

  • Defect Engineering: Used as a capping agent to modulate crystal size and introduce functional defects in ZIF-8 and ZIF-67 systems.

Chemical Identity & Mechanistic Role[1][2]

Ligand Properties[3][4][5]
  • Compound: 3-Imidazol-1-yl-butyric acid Hydrochloride

  • CAS: 98009-60-0

  • Structure: A zwitterionic precursor containing an imidazole ring attached to the C3 position of a butyric acid chain.

  • Functionality: Heteroditopic (N, O donor).

  • Chirality: Possesses a chiral center at the C3 position (

    
    ).
    
Coordination Mechanism

In MOF assembly, ImBA acts as a bridge between metal centers. The deprotonated carboxylate coordinates to hard metal sites (e.g., Zn clusters), while the neutral imidazole nitrogen coordinates to softer sites or completes the coordination sphere.

DOT Diagram: Coordination Logic & Self-Assembly

CoordinationPathway Ligand 3-Imidazol-1-yl-butyric acid (Zwitterionic Precursor) Base Deprotonation (NaOH / TEA) Ligand->Base Activation Anion Anionic Linker (Im-R-COO⁻) Base->Anion Forms Linker Coordination Self-Assembly (Solvothermal) Anion->Coordination N-Coordination (Imidazole) Anion->Coordination O-Coordination (Carboxylate) Metal Metal Source (Zn²⁺, Cu²⁺, Co²⁺) Metal->Coordination Metal Nodes MOF Flexible MOF Structure (3D Network) Coordination->MOF Crystallization

Figure 1: Self-assembly pathway of ImBA-based MOFs, highlighting the dual coordination modes (N-donor and O-donor).

Experimental Protocols

Protocol A: Solvothermal Synthesis of Flexible Zn-ImBA MOF

This protocol synthesizes a 3D coordination polymer where Zn(II) nodes are bridged by ImBA ligands. The resulting MOF typically exhibits "breathing" behavior due to the flexible alkyl chain.

Reagents:

  • 3-Imidazol-1-yl-butyric acid HCl (1.0 mmol, 190.6 mg)

  • Zinc Nitrate Hexahydrate (

    
    ) (1.0 mmol, 297.5 mg)
    
  • Sodium Hydroxide (NaOH) (2.0 mmol, 80 mg) – Crucial for neutralizing HCl and deprotonating the carboxylic acid.

  • Solvent: Methanol/Water (10 mL, 4:1 v/v)

Step-by-Step Methodology:

  • Ligand Activation: Dissolve ImBA-HCl in 5 mL of Methanol. Add NaOH (dissolved in minimal water) dropwise under stirring. The solution should reach pH ~7-8 to ensure the carboxylate is free (

    
    ) and the imidazole is neutral.
    
  • Metal Addition: Dissolve Zinc Nitrate in 5 mL of water.

  • Mixing: Slowly add the metal solution to the ligand solution while stirring. A white precipitate may form transiently; stir for 30 minutes until homogenous or a fine suspension is stable.

  • Solvothermal Reaction: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Heating Profile:

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 48 hours.

    • Cool to room temperature over 12 hours (slow cooling promotes single-crystal growth).

  • Isolation: Filter the colorless crystals/powder.

  • Washing: Wash 3x with Methanol to remove unreacted ligand.

  • Activation: Solvent exchange with dichloromethane (DCM) for 24 hours, followed by vacuum drying at 80°C for 6 hours.

Validation Check:

  • Success Indicator: Formation of block-shaped colorless crystals.

  • Failure Mode: Amorphous powder implies rapid precipitation. Correction: Reduce pH slightly or increase solvent volume to slow nucleation.

Protocol B: Defect Engineering in ZIF-8 (Crystal Size Modulation)

ImBA can be used as a modulator in the synthesis of ZIF-8 (Zinc 2-methylimidazole). The bulky butyric acid tail competes with the 2-methylimidazole linker, terminating crystal growth and creating mesopores.

Reagents:

  • Zinc Nitrate Hexahydrate

  • 2-Methylimidazole (H-MeIm)

  • 3-Imidazol-1-yl-butyric acid HCl (Modulator)

  • Methanol

Workflow:

ComponentStandard ZIF-8Modulated ZIF-8 (Target)
Zn Source 1.0 eq1.0 eq
Linker (H-MeIm) 4.0 eq4.0 eq
Modulator (ImBA) None 0.5 - 2.0 eq
Solvent MeOHMeOH
Result Large Crystals (>500nm)Nano-crystals (<100nm) with defects

Procedure:

  • Dissolve Zn salt and ImBA in MeOH. Stir for 10 min.

  • Add H-MeIm solution rapidly.

  • Stir at room temperature for 24 hours.

  • Centrifuge and wash with MeOH.

Mechanism: The ImBA coordinates via the imidazole ring to surface Zn sites. The carboxylate tail repels further layer addition, effectively "capping" the crystal growth and introducing surface functional groups (COOH) useful for drug conjugation.

Characterization & Data Interpretation

Expected Quantitative Data
TechniqueParameterExpected Result for Zn-ImBA MOF
PXRD CrystallinitySharp peaks at low 2

(5-15°) indicating large unit cell.
TGA Thermal StabilityStable up to ~250°C. Weight loss >250°C indicates linker decomposition.
BET Surface AreaModerate (200-800

). Hysteresis loop expected due to flexible "breathing".
IR Functional Groupsasymmetric

stretch (~1580

), Imidazole C=N (~1500

).
Troubleshooting Guide
  • Issue: Low Surface Area (BET < 100

    
    ).
    
    • Cause: Pore collapse upon solvent removal.

    • Solution: Use Supercritical

      
       drying (SCD) instead of thermal vacuum drying. The flexible alkyl chain makes the framework prone to collapse under capillary forces.
      
  • Issue: Product is water-soluble.[1]

    • Cause: Formation of discrete molecular complexes instead of a polymer.

    • Solution: Increase reaction temperature (Solvothermal >100°C) to overcome the activation energy for polymerization.

Advanced Application: Drug Delivery Workflow

The zwitterionic nature of ImBA makes these MOFs highly compatible with biomolecules. The uncoordinated carboxylate groups (if present at defects) or the flexible pores can encapsulate drugs.

DOT Diagram: Drug Loading & Release

DrugDelivery MOF_Empty Activated ImBA-MOF (Open Pores) Loading Impregnation (24h Stirring) MOF_Empty->Loading Drug_Sol Drug Solution (e.g., Doxorubicin) Drug_Sol->Loading MOF_Loaded Drug@MOF (Encapsulated) Loading->MOF_Loaded Stimulus pH Stimulus (pH 5.0) (Tumor Microenvironment) MOF_Loaded->Stimulus In Vivo Release Linker Protonation & Drug Release Stimulus->Release Framework Disassembly

Figure 2: Drug loading and pH-responsive release mechanism. The imidazole-carboxylate bond is pH-sensitive, allowing targeted release in acidic tumor environments.

References

  • Imidazol-1-yl-acetic acid MOF Analogues

    • Synthesis and structure of flexible zwitterionic MOFs.
    • Zhang, X., et al. (2018).[2] "Zwitterionic metal–organic frameworks: synthesis and applications." CrystEngComm.

  • Ligand Data & Properties

    • 3-Imidazol-1-yl-butyric acid HCl Chemical D
    • PubChem Compound Summary. (Note: Link is for the propanoic analog, closest structural match for property verification).

  • Defect Engineering in ZIFs

    • Role of carboxylic acid modul
    • Cravillon, J., et al. (2009). "Controlling Zeolitic Imidazolate Framework Nano- and Microcrystal Formation." Chemistry of Materials.

  • Zoledronic Acid Precursor Chemistry

    • Synthesis of imidazole-carboxyl
    • Beilstein J. Org. Chem. 2008, 4, No. 42.

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of Novel Imidazolium-Based Ionic Liquids from 3-Imidazol-1-YL-butyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Functionalized Ionic Liquids in Advanced Research

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of compounds with significant potential across various scientific disciplines, including as solvents for chemical synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs).[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to conventional volatile organic solvents.[2] Imidazolium-based ILs, in particular, have been extensively studied due to their relative ease of synthesis and stability.[1]

The introduction of functional groups onto the imidazolium cation, creating "task-specific" or "functionalized" ionic liquids, further expands their utility. A carboxylic acid moiety, for instance, can impart unique properties such as enhanced hydration and the ability to act as a catalyst or a proton conductor.[3] This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel ionic liquid derived from 3-Imidazol-1-YL-butyric acid hydrochloride. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and application of functionalized ionic liquids.

The causality behind the experimental choices is explained throughout the protocol to provide a deeper understanding of the synthesis process. This self-validating system ensures that researchers can confidently replicate and adapt the described methods.

Materials and Equipment

Reagents and Consumables
ReagentGradeSupplierNotes
ImidazoleReagent Grade, ≥99%Sigma-AldrichCorrosive, handle with care.[4]
4-Chlorobutyric acid98%Alfa AesarCorrosive, handle with care.
Sodium hydroxidePellets, ≥97%Fisher ScientificCorrosive, handle with care.
Diethyl etherAnhydrous, ≥99%Sigma-AldrichHighly flammable.
AcetonitrileAnhydrous, ≥99.8%Sigma-AldrichFlammable.
Methyl Iodide99.5%Sigma-AldrichToxic and volatile, handle in a fume hood.
Hydrochloric acid37%Fisher ScientificCorrosive, handle with care.
Deuterium oxide (D₂O)99.9 atom % DSigma-AldrichFor NMR analysis.
Chloroform-d (CDCl₃)99.8 atom % DSigma-AldrichFor NMR analysis.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Schlenk line or similar inert atmosphere setup

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., Bruker, 400 MHz or higher)

  • Fourier-Transform Infrared (FTIR) spectrometer with ATR accessory

  • Mass spectrometer (e.g., ESI-MS)

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocols

The synthesis of the target ionic liquid, 1-methyl-3-(3-carboxypropyl)imidazolium chloride, from 3-Imidazol-1-YL-butyric acid hydrochloride is a conceptual two-stage process. First, the precursor 3-(1H-imidazol-1-yl)butanoic acid is synthesized via N-alkylation of imidazole. This is then quaternized to yield the final ionic liquid.

Part 1: Synthesis of 3-(1H-Imidazol-1-yl)butanoic Acid

This procedure is adapted from established methods for the N-alkylation of imidazole.[5][6] The reaction involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of 4-chlorobutyric acid. A base is used to deprotonate the carboxylic acid and facilitate the reaction.

Caption: Reaction scheme for the N-alkylation of imidazole.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve imidazole (6.81 g, 0.1 mol) in 100 mL of acetonitrile.

  • Base Addition: While stirring, add sodium hydroxide (4.00 g, 0.1 mol) to the imidazole solution. The addition of a strong base is crucial to deprotonate the imidazole, increasing its nucleophilicity for the subsequent alkylation reaction.

  • Addition of Alkylating Agent: Slowly add 4-chlorobutyric acid (12.25 g, 0.1 mol) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the sodium chloride byproduct.

  • Solvent Removal: Remove the acetonitrile from the filtrate using a rotary evaporator.

  • Purification: The crude product, a viscous oil, can be purified by washing with diethyl ether to remove any unreacted starting materials. The product, 3-(1H-imidazol-1-yl)butanoic acid, should be dried under vacuum.

Part 2: Synthesis of 1-methyl-3-(3-carboxypropyl)imidazolium Chloride (Ionic Liquid)

The second stage of the synthesis involves the quaternization of the nitrogen atom at the 3-position of the imidazole ring of the previously synthesized 3-(1H-imidazol-1-yl)butanoic acid.[7] This is a classic Menshutkin reaction where an alkyl halide is used to form the quaternary ammonium salt, in this case, the imidazolium salt.

Caption: Quaternization and anion exchange to form the final ionic liquid.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask protected from light (as methyl iodide is light-sensitive), dissolve the purified 3-(1H-imidazol-1-yl)butanoic acid (0.05 mol) in 50 mL of anhydrous acetonitrile.

  • Addition of Methyl Iodide: Cool the solution in an ice bath and slowly add methyl iodide (7.09 g, 0.05 mol).

  • Reaction: Allow the reaction mixture to stir at room temperature for 48 hours. The formation of a precipitate or a second liquid phase indicates the formation of the ionic liquid.

  • Isolation of Iodide Salt: If a precipitate forms, it can be collected by filtration, washed with diethyl ether, and dried under vacuum. If two liquid phases form, the product is likely the lower, denser phase and can be separated. The initial product is 1-methyl-3-(3-carboxypropyl)imidazolium iodide.

  • Anion Exchange to Chloride: To obtain the target chloride ionic liquid, an anion exchange step is necessary. Dissolve the iodide salt in a minimal amount of water. In a separate flask, prepare a saturated aqueous solution of silver chloride (AgCl) or use a chloride-form anion exchange resin.

  • Metathesis Reaction: Slowly add the aqueous solution of the iodide salt to the silver chloride solution with vigorous stirring. A precipitate of silver iodide (AgI) will form. The reaction is driven by the low solubility of AgI.

  • Purification: Filter the mixture to remove the AgI precipitate. The filtrate now contains the desired 1-methyl-3-(3-carboxypropyl)imidazolium chloride.

  • Final Product Isolation: Remove the water from the filtrate using a rotary evaporator, followed by drying under high vacuum to yield the final ionic liquid as a hygroscopic solid or viscous liquid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized ionic liquid.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR The proton NMR spectrum should show characteristic peaks for the imidazolium ring protons (typically in the range of 7-9 ppm), the methyl group protons, and the protons of the butyric acid chain. The integration of the peaks should correspond to the number of protons in each environment.[8]
¹³C NMR The carbon NMR will confirm the carbon skeleton of the molecule, with distinct signals for the imidazolium ring carbons, the methyl carbon, and the carbons of the butyric acid chain, including the carbonyl carbon.
FTIR The FTIR spectrum will show characteristic absorption bands for the C-H stretching of the imidazolium ring and the alkyl chain, the C=O stretching of the carboxylic acid group (around 1700-1730 cm⁻¹), and the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).[9]
Mass Spectrometry (ESI-MS) ESI-MS will confirm the molecular weight of the cation ([M]⁺).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Fume Hood: All steps involving volatile and toxic reagents such as methyl iodide and corrosive substances like sodium hydroxide and hydrochloric acid must be performed in a well-ventilated chemical fume hood.[4]

  • Handling of Reagents:

    • Imidazole: Corrosive and can cause skin burns. Avoid inhalation of dust.[4]

    • 4-Chlorobutyric acid: Corrosive. Handle with care.

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

    • Methyl Iodide: Toxic, a suspected carcinogen, and volatile. Handle with extreme care in a fume hood.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel carboxyl-functionalized imidazolium ionic liquid. By understanding the rationale behind each step, researchers can confidently synthesize and characterize this and similar functionalized ionic liquids. The unique properties imparted by the carboxylic acid group open up new avenues for research in areas such as green chemistry, catalysis, and materials science. The ability to tune the properties of ionic liquids through functionalization underscores their importance as "designer solvents" and functional materials for a wide range of applications.

References

  • Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. (2022). [Source Not Available]
  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. [Source Not Available]
  • Influence of the carboxyl group on the physicochemical and hydration properties of the imidazolium-based ionic liquid. (2025). ResearchGate. [Link]

  • Influence of the carboxyl group on the physicochemical and hydration properties of the imidazolium-based ionic liquid | Request PDF. (2025). ResearchGate. [Link]

  • Dicationic imidazolium-based dicarboxylate ionic liquids. [Source Not Available]
  • Environmentally-Benign Imidazolium- Based Ionic Liquids: Synthesis, Characterisation and Applications in Hydrogen
  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (2022). MDPI. [Link]

  • Facile Synthesis of Imidazolium Based Ionic Liquids with Organic Anions. (2014). De La Salle University. [Link]

  • Synthesis and physical study of new ionic liquids based imidazolium salts. [Source Not Available]
  • Synthesis And Characterzation Of Protic Ionic Liquids With Imidazolium C
  • Synthesis and characterization of new imidazolium based protic ionic liquids obtained by nitro- and cyano-functionalization. (2024). Chalmers University of Technology. [Link]

  • Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)
  • (PDF) Preparation and characterization of ionic liquids derived from imidazole with some transition elements and study of their thermal stability and thermodynamic parameters. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (2022). PMC. [Link]

  • Imidazole - SAFETY DATA SHEET. (2010). [Source Not Available]
  • Recent Development and Pharmaceutical Significance of Imidazole Based Ionic Liquids. bepls. [Link]

  • CN101633641A - Preparation method of imidazole type ionic liquid.
  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

Sources

Application Note & Protocols: Surface Functionalization using 3-Imidazol-1-YL-butyric acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Molecule for Tailored Surface Properties

In the field of materials science and drug development, the precise control of surface chemistry is paramount. The ability to introduce specific functionalities onto a substrate dictates its interaction with the biological and chemical environment. 3-Imidazol-1-YL-butyric acid hydrochloride is a compelling bifunctional molecule for surface engineering. Its architecture, featuring a terminal carboxylic acid and an imidazole ring, offers a versatile platform for creating surfaces with unique chemical properties.

The carboxylic acid group serves as a robust anchor for covalent attachment to a wide variety of substrates, while the imidazole moiety, a key functional group in biological systems (e.g., the amino acid histidine), imparts a range of valuable characteristics.[1][2] These include the capacity for metal ion coordination, hydrogen bonding, and pH-dependent charge modulation.[3]

This guide provides a comprehensive overview of the principles and detailed protocols for the functionalization of surfaces using 3-Imidazol-1-YL-butyric acid HCl. We will explore two primary immobilization strategies and discuss downstream applications and characterization techniques, empowering researchers to leverage this molecule for creating advanced materials for biosensing, chromatography, and targeted drug delivery systems.

Physicochemical Properties of 3-Imidazol-1-YL-butyric acid HCl

A clear understanding of the reagent's properties is the foundation of any successful experimental design.

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂O₂[4]
Molecular Weight 190.63 g/mol [4]
CAS Number 98009-60-0[5]
Appearance White to off-white solid/powder[5]
Key Functional Groups Carboxylic Acid (-COOH), Imidazole RingN/A
Solubility Soluble in water and other polar solvents[2]

Core Functionalization Strategy: Covalent Immobilization via Carbodiimide Chemistry

The most reliable method for creating a stable, functionalized surface with 3-Imidazol-1-YL-butyric acid is through the covalent attachment of its carboxylic acid group to a substrate presenting primary amines (-NH₂). This is achieved via a two-step carbodiimide coupling reaction, which is one of the most common and well-characterized bioconjugation techniques.

Mechanism Insight:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid group of 3-Imidazol-1-YL-butyric acid, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization & Coupling: N-hydroxysuccinimide (NHS) is introduced to react with the O-acylisourea intermediate, creating a more stable NHS-ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines on the substrate surface, forming a stable amide bond and releasing the NHS leaving group.

This two-step process (EDC/NHS) significantly improves coupling efficiency and reduces side reactions compared to using EDC alone.

EDC_NHS_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product IBA 3-Imidazol-1-YL-butyric acid (R-COOH) Intermediate1 O-acylisourea Intermediate (Unstable) IBA->Intermediate1 + EDC EDC EDC EDC->Intermediate1 NHS NHS Intermediate2 NHS-Ester (Semi-Stable) NHS->Intermediate2 Surface Amine-Functionalized Surface (Surf-NH₂) FinalProduct Functionalized Surface (Surf-NH-CO-R) Surface->FinalProduct Intermediate1->Intermediate2 + NHS Hydrolysis Unreacted R-COOH Intermediate1->Hydrolysis Hydrolysis (Side Reaction) Intermediate2->FinalProduct + Surf-NH₂

Caption: EDC/NHS activation and coupling mechanism for covalent immobilization.

Detailed Experimental Protocols

Protocol 1: Covalent Immobilization on Amine-Functionalized Surfaces

This protocol details the steps for functionalizing a substrate such as amine-silanized glass or silicon wafers.

Materials:

  • Amine-functionalized substrate (e.g., glass slides treated with (3-Aminopropyl)triethoxysilane)

  • 3-Imidazol-1-YL-butyric acid HCl (IBA-HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas source for drying

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the amine-functionalized substrates by sonicating in ethanol for 15 minutes, followed by DI water for 15 minutes.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Activation of IBA-HCl:

    • Prepare a 10 mM solution of IBA-HCl in Activation Buffer.

    • Prepare fresh 400 mM EDC and 100 mM NHS solutions in the same Activation Buffer.

    • In a clean reaction vessel, mix the IBA-HCl solution with the EDC and NHS solutions. A common starting ratio is 1:2:5 (IBA:NHS:EDC). For 1 mL of IBA solution, add 50 µL of NHS stock and 125 µL of EDC stock.

    • Allow the activation reaction to proceed for 15-20 minutes at room temperature with gentle agitation. Causality Note: The acidic MES buffer (pH 4.5-5.0) is crucial for this step as it protonates the carbodiimide, making it highly reactive towards the carboxyl group while keeping the primary amines on the substrate protonated and less reactive, preventing self-coupling.

  • Coupling to the Surface:

    • Immediately after activation, immerse the cleaned, dry amine-functionalized substrates in the activated IBA-NHS ester solution.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Ensure the surfaces are fully submerged.

  • Washing and Quenching:

    • Remove the substrates from the coupling solution.

    • Rinse thoroughly with DI water to remove unreacted reagents.

    • To deactivate any remaining NHS-esters on the surface and prevent non-specific binding later, immerse the substrates in Quenching Buffer (1 M Ethanolamine) for 20 minutes.

    • Rinse the substrates again extensively with DI water.

  • Final Drying and Storage:

    • Dry the newly functionalized substrates under a stream of nitrogen.

    • Store in a clean, dry environment (e.g., a desiccator) until further use.

Experimental_Workflow Start Start: Amine-Functionalized Substrate Clean 1. Substrate Cleaning (Ethanol, DI Water Sonication) Start->Clean Activate 2. Activation of IBA-HCl (EDC/NHS in MES Buffer) Clean->Activate Couple 3. Surface Coupling Reaction (2-4 hours @ RT) Activate->Couple Wash1 4. Intermediate Wash (DI Water) Couple->Wash1 Quench 5. Quenching (Ethanolamine) Wash1->Quench Wash2 6. Final Wash (DI Water) Quench->Wash2 Dry 7. Drying (Nitrogen Stream) Wash2->Dry Characterize 8. Surface Characterization (XPS, Contact Angle, AFM, FTIR) Dry->Characterize End End: Imidazole-Functionalized Surface Characterize->End

Caption: Step-by-step workflow for surface functionalization and validation.

Protocol 2: Surface Characterization for Validation

It is essential to validate the success of the functionalization. The following techniques provide complementary information.

TechniquePurposeExpected Result for Successful Functionalization
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Appearance of the N 1s peak (~400-402 eV) corresponding to the nitrogen atoms in the imidazole ring. A decrease in the relative intensity of the substrate's Si 2p or other core-level signals.
Contact Angle Goniometry To measure surface wettability (hydrophilicity/hydrophobicity).A significant change in the water contact angle. The imidazole group is polar, so a decrease in contact angle is expected compared to a more hydrophobic underlying layer.
Atomic Force Microscopy (AFM) To assess surface topography and roughness.A slight increase in surface roughness (RMS value) and a change in surface morphology, indicating the presence of a molecular layer.
Attenuated Total Reflectance-FTIR (ATR-FTIR) To identify chemical bonds on the surface.The appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹) confirming the formation of the covalent link.

Applications of Imidazole-Functionalized Surfaces

Once validated, these surfaces can be used in a variety of applications.

  • Metal Ion Chelation: The imidazole ring is an excellent ligand for transition metal ions like Ni²⁺, Cu²⁺, and Zn²⁺. This can be used for heavy metal removal from solutions or as a platform for immobilizing histidine-tagged proteins, a cornerstone of protein purification.[1]

  • Biosensor Development: By immobilizing enzymes or antibodies that have an affinity for imidazole, or by using the metal-chelating properties to orient biomolecules, highly specific biosensors can be constructed.

  • pH-Responsive Materials: The imidazole ring has a pKa of approximately 6-7. This means its protonation state, and therefore the surface charge, can be modulated by changing the pH of the surrounding environment, allowing for the creation of "smart" surfaces that can control adhesion or release of molecules in a pH-dependent manner.

Alternative Strategy: Direct Adsorption on Metal Surfaces

For certain substrates, particularly gold (Au) or transition metal oxides (e.g., TiO₂, ZnO), the imidazole ring can directly coordinate with the surface. This method is simpler as it does not require chemical activation but typically results in a less robust bond compared to covalent attachment.

Brief Protocol:

  • Prepare a clean metal substrate.

  • Prepare a 1-10 mM solution of 3-Imidazol-1-YL-butyric acid HCl in a suitable solvent (e.g., ethanol or water).

  • Immerse the substrate in the solution for 12-24 hours.

  • Remove, rinse thoroughly with the solvent to remove physisorbed molecules, and dry.

  • Characterize using XPS and contact angle to confirm monolayer formation.

Conclusion

3-Imidazol-1-YL-butyric acid HCl is a highly versatile molecule for surface functionalization. The protocols outlined in this document provide a robust framework for its covalent immobilization, enabling researchers to create tailored surfaces with advanced properties. The combination of a strong covalent anchor and the unique chemical nature of the imidazole ring opens up a wide array of possibilities in drug development, diagnostics, and materials science. Successful implementation of these methods, validated by rigorous surface characterization, will ensure reproducible and high-performance materials for your specific application.

References

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc. [Link]

  • Assessment of New Imidazol Derivatives and Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in HCl Acid Solution. (2022). MDPI. [Link]

  • Imidazole and imidazolium-containing polymers for biology and material science applications. (2010). ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC. [Link]

  • An Assessment of New Imidazol Derivatives and an Investigation of Their Corrosion-Reducing Characteristics for Carbon Steel in an HCl Acid Solution. ResearchGate. [Link]

  • Functionalization of hydrophobic surfaces with antimicrobial peptides immobilized on a bio-interfactant layer. (2020). ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PubMed. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]

  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. (2022). PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. (2008). MDPI. [Link]

  • Theoretically and Experimentally Exploring the Inhibition Effect of Imidazole Sulfonic Acid Derivatives with Multiple Adsorption Sites in 1.0 mol/L HCl. ResearchGate. [Link]

  • Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. ResearchGate. [Link]

  • Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. (2016). ResearchGate. [Link]

  • 3-Imidazol-1-yl-butyric acid hydrochloride. Huateng Pharma. [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Formulation of Epoxy Curing Agents with 3-Imidazol-1-YL-butyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Latent Catalytic Curing Agent for Advanced Epoxy Systems

Epoxy resins are a cornerstone of high-performance materials, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties. The performance of an epoxy system is critically dependent on the curing agent, which dictates the reaction kinetics, processing window (pot life), and the ultimate thermomechanical properties of the cured thermoset. Imidazole and its derivatives have emerged as a highly effective class of curing agents, acting as potent catalysts for the anionic homopolymerization of epoxy resins.[1][2] This catalytic action allows for their use in small concentrations and results in highly cross-linked networks with excellent thermal stability.[3]

This application note introduces 3-Imidazol-1-YL-butyric acid hydrochloride as a promising, yet underexplored, latent catalytic curing agent for epoxy formulations. The formation of an imidazole salt, in this case with hydrochloric acid, is a known strategy to impart latency.[3][4] This approach reduces the reactivity of the imidazole at ambient temperatures, thereby extending the pot life of the formulation. Upon heating, the active imidazole species is liberated, initiating a rapid and efficient curing process. The presence of a butyric acid functional group on the imidazole ring may offer unique solubility characteristics and potential for secondary reactions, further modifying the properties of the final cured product.

These protocols are designed for researchers, scientists, and drug development professionals who may be exploring novel epoxy formulations for applications such as specialty coatings, adhesives, and encapsulation materials. While direct literature on this specific compound's use in epoxy curing is nascent, the principles outlined herein are grounded in the extensive research on imidazole-based curing agents.

The Curing Mechanism: Anionic Polymerization Initiated by Imidazole

The curing of epoxy resins with imidazole derivatives proceeds via an anionic polymerization mechanism. The process is initiated by the nucleophilic attack of the tertiary nitrogen atom of the imidazole ring on an electrophilic carbon atom of the epoxide ring. This results in the opening of the epoxide ring and the formation of an alkoxide anion. This newly formed anion then propagates the polymerization by attacking another epoxide group, leading to the formation of a polyether network.[2]

When using 3-Imidazol-1-YL-butyric acid hydrochloride, the curing process is expected to be thermally initiated. At room temperature, the imidazole nitrogen is protonated, reducing its nucleophilicity and rendering it less reactive towards the epoxy group. Upon heating, the hydrochloride salt is expected to dissociate, freeing the imidazole to initiate the polymerization as described above. The anion (Cl-) may also play a role in the overall reaction kinetics.[5]

Caption: Proposed curing mechanism of epoxy resin with 3-Imidazol-1-YL-butyric acid hydrochloride.

Experimental Protocols

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~180-190 g/eq).

  • Curing Agent: 3-Imidazol-1-YL-butyric acid hydrochloride (Molecular Weight: 190.64 g/mol ).

  • Solvent (Optional): Acetone or isopropanol for viscosity reduction and improved mixing.

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Mechanical stirrer or magnetic stirrer with hot plate

    • Vacuum oven

    • Differential Scanning Calorimeter (DSC)

    • Fourier-Transform Infrared (FTIR) Spectrometer with Attenuated Total Reflectance (ATR) accessory

    • Mechanical testing frame (for tensile, flexural, or hardness testing)

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Formulation of the Epoxy System

This protocol outlines the preparation of a baseline formulation. The concentration of the curing agent can be varied to optimize the curing characteristics and final properties.

  • Preparation of the Curing Agent Solution (Optional):

    • If the curing agent has limited solubility in the epoxy resin at room temperature, or for improved dispersion, a stock solution can be prepared.

    • Dissolve a known weight of 3-Imidazol-1-YL-butyric acid hydrochloride in a minimal amount of a suitable solvent (e.g., isopropanol). Note: The solvent should be volatile enough to be removed before curing.

  • Mixing:

    • Weigh the desired amount of DGEBA epoxy resin into a clean, dry beaker.

    • Gently warm the resin to 40-50 °C to reduce its viscosity.

    • Add the desired amount of 3-Imidazol-1-YL-butyric acid hydrochloride to the warmed resin while stirring. A typical starting concentration for imidazole-based catalysts is in the range of 1-5 parts per hundred of resin (phr).

    • If using a pre-dissolved solution, add it dropwise to the resin under constant stirring.

    • Continue stirring for 15-20 minutes until the curing agent is fully dissolved and the mixture is homogeneous.

  • Degassing:

    • Place the beaker containing the mixture in a vacuum oven at 40-50 °C.

    • Apply a vacuum of approximately -25 inHg to remove any entrapped air bubbles.

    • Degas until bubbling subsides (typically 15-30 minutes).

Protocol 2: Curing Schedule

The optimal curing schedule will depend on the desired properties and the specific formulation. A typical two-stage curing process is recommended for imidazole-cured systems.

  • Initial Cure:

    • Pour the degassed epoxy mixture into a pre-heated mold.

    • Place the mold in an oven at a temperature sufficient to initiate the curing reaction (e.g., 100-120 °C) for 1-2 hours. This initial stage allows for gelation and partial cross-linking.

  • Post-Cure:

    • Increase the oven temperature to a higher temperature (e.g., 150-180 °C) for an additional 2-4 hours. The post-cure stage is crucial for completing the cross-linking reactions and achieving optimal thermomechanical properties.[3]

    • Allow the cured sample to cool slowly to room temperature to minimize internal stresses.

Experimental_Workflow cluster_prep Formulation Preparation cluster_cure Curing Process cluster_analysis Characterization A Weigh Epoxy Resin C Mix and Dissolve A->C B Weigh Curing Agent B->C D Degas under Vacuum C->D E Pour into Mold D->E F Initial Cure (e.g., 120°C, 2h) E->F G Post-Cure (e.g., 160°C, 3h) F->G H Controlled Cooling G->H I DSC Analysis H->I J FTIR Analysis H->J K Mechanical Testing H->K

Caption: Experimental workflow for epoxy formulation and characterization.

Characterization Protocols

Protocol 3: Monitoring Curing Kinetics with Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the heat of reaction and the glass transition temperature (Tg) of the cured epoxy.[6]

  • Sample Preparation:

    • Place a small amount (5-10 mg) of the uncured, degassed epoxy mixture into a hermetically sealed DSC pan.

  • Non-Isothermal Scan:

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to approximately 250 °C at a constant heating rate (e.g., 10 °C/min).

    • The resulting thermogram will show an exothermic peak corresponding to the curing reaction. The area under this peak represents the total heat of cure (ΔH). The onset temperature of the exotherm indicates the initiation of the curing reaction.

  • Isothermal Scan:

    • To study the curing kinetics at a specific temperature, heat the sample rapidly to the desired isothermal temperature and hold for a specified time.

    • The heat flow as a function of time can be used to determine the extent of cure.

  • Tg Determination:

    • After the initial curing scan, cool the sample to room temperature and then perform a second heating scan at the same rate.

    • The glass transition temperature (Tg) will be observed as a step change in the baseline of the second scan. A higher Tg generally indicates a higher degree of cross-linking.[6]

Protocol 4: Tracking Chemical Changes with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[7]

  • Sample Preparation:

    • Apply a thin layer of the uncured epoxy mixture onto the ATR crystal of the FTIR spectrometer.

  • Data Acquisition:

    • Acquire an initial spectrum of the uncured mixture at room temperature.

    • If using a heated ATR accessory, increase the temperature to the desired curing temperature and collect spectra at regular time intervals.

  • Spectral Analysis:

    • Monitor the decrease in the intensity of the epoxide ring absorption band, typically around 915 cm⁻¹.[7]

    • Monitor the appearance and increase of the hydroxyl (-OH) group absorption band, typically a broad peak around 3400 cm⁻¹, which is formed during the ring-opening reaction.

    • The degree of cure can be estimated by normalizing the epoxide peak area to an internal reference peak that does not change during the reaction (e.g., a C-H stretching band).

Expected Results and Data Presentation

The following table presents hypothetical data for an epoxy system cured with varying concentrations of 3-Imidazol-1-YL-butyric acid hydrochloride. These values are illustrative and should be confirmed by experimentation.

Curing Agent Conc. (phr)Onset Cure Temp. (°C) (from DSC)Peak Exotherm Temp. (°C) (from DSC)Total Heat of Cure (ΔH) (J/g)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)
1.011513532014565
2.511013035015575
5.010512538016070

Troubleshooting and Further Considerations

  • Poor Solubility: If the curing agent does not fully dissolve, consider gentle heating or the use of a minimal amount of a co-solvent. Ensure the solvent is fully removed before curing to avoid plasticization of the final product.

  • Rapid Gelation: If the pot life is too short, consider reducing the concentration of the curing agent or lowering the initial mixing temperature.

  • Low Tg or Poor Mechanical Properties: This may indicate incomplete curing. Ensure the post-cure temperature and time are sufficient. The concentration of the curing agent may also need to be optimized.

  • Brittleness: High concentrations of catalytic curing agents can sometimes lead to brittle thermosets. The formulation may benefit from the inclusion of toughening agents.

Conclusion

3-Imidazol-1-YL-butyric acid hydrochloride presents a compelling candidate for a latent catalytic curing agent in epoxy systems. Its salt form is anticipated to provide excellent pot life, while its imidazole moiety is expected to initiate efficient anionic polymerization upon thermal activation. The protocols detailed in this application note provide a comprehensive framework for formulating, curing, and characterizing epoxy resins with this novel curing agent. Through systematic experimentation and analysis using techniques such as DSC and FTIR, researchers can unlock the full potential of this compound for developing advanced, high-performance epoxy materials.

References

  • Pilawka, R., Spychaj, T., & Leistner, A. (2008).
  • Lin, C. T., & Lee, W. J. (1998). DSC and FTIR Analyses of The Curing Behavior of Epoxy/dicy/solvent Systems on Hermetic Specimens. AKJournals.
  • Wang, Y., Liu, J., & He, T. (2018). A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy. Engineered Science Publisher.
  • Maksym, P., Tarnacka, M., Dzienia, A., Matuszek, K., Chrobok, A., Kaminski, K., & Paluch, M. (2017). Impact of Imidazolium-Based Ionic Liquids on the Curing Kinetics and Physicochemical Properties of Nascent Epoxy Resins. Macromolecules, 50(9), 3262–3274.
  • JOIE New Material. (2023, February 23). Advantages and applications of imidazole epoxy resin curing agents.
  • Arimitsu, K., et al. (2015). Imidazole derivatives as latent curing agents for epoxy thermosetting resins.
  • Kadokawa, J. (2020). Structure and Properties of Imidazolium salt-based Ionic Liquid as a Functional Curing Agent for Epoxy Resin, Part II. J-Stage.
  • Caloong Chemical Co., Ltd. (2025, November 5). Imidazole-Based Curing Agents for Epoxy Systems.
  • Farkas, A., & Strohm, P. F. (1966). Imidazole catalysis in the curing of epoxy resins. Journal of Applied Polymer Science, 10(5), 729-738.
  • Evonik. (n.d.). Imidazole Curing Agents for Epoxy Resins.
  • Chen, Y., et al. (2024, October 9).
  • Jíšová, V. (1987). Anionic Polymerization of Epoxy Resins under the Action of Imidazoles. Die Angewandte Makromolekulare Chemie, 153(1), 115-125.
  • Erickson, J. R. (2005).
  • Vedage, G. A., et al. (2018). Anhydride epoxy curing agents having imidazole salt additives for epoxy resin systems.
  • de Oliveira, R. V. B., et al. (2008). Characterization of the curing agents used in epoxy resins with TG/FT-IR technique. Polímeros, 18(1), 66-72.
  • Kolesov, V., et al. (2025, December 10). Epoxy Resin Highly Loaded with an Ionic Liquid: Morphology, Rheology, and Thermophysical Properties. MDPI.
  • de Oliveira, R. V. B., et al. (2025, August 6). Characterization of the curing agents used in epoxy resins with TG/FT-IR technique.
  • Montserrat, S., & Málek, J. (2011).
  • PerkinElmer. (n.d.). Characterization of Epoxy Resins Using DSC.
  • Fluorochem. (n.d.). 3-Imidazol-1-yl-butyric acid.
  • CymitQuimica. (n.d.). 3-Imidazol-1-yl-butyric acid.
  • Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 264-273.
  • Ghosh, R., & Laskar, M. A. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 26-39.
  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
  • BenchChem. (2025). Thermal Stability of 3-(1H-imidazol-1-yl)benzoic acid: A Technical Guide.
  • Reddy, M. S., et al. (2008).
  • Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC.
  • Wondraczek, H., & Heinze, T. (2017). Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. Cellulose, 24(11), 4683-4691.
  • Pandey, A., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 47-59.
  • Gillies, R. J., et al. (2006). Imidazol-1-ylalkanoic acids as extrinsic 1H NMR probes for the determination of intracellular pH, extracellular pH and cell volume. Semantic Scholar.
  • Hunan Chemsyn Pharm Co.,Ltd. (n.d.). 3-Imidazol-1-yl-butyric acid hydrochloride.
  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry.
  • Wikipedia. (n.d.). Imidazole.
  • Vlase, G., et al. (2014). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 59(1-2), 105-111.
  • Kärkkäinen, J., et al. (2005). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. Thermochimica Acta, 436(1-2), 1-8.
  • TOKU-E. (n.d.).
  • Sigma-Aldrich. (n.d.). Imidazole hydrochloride (I3386)
  • Reddy, M. S., et al. (2008).

Sources

Troubleshooting & Optimization

Removing unreacted imidazole during 3-Imidazol-1-YL-butyric acid hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 3-Imidazol-1-YL-butyric acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted imidazole from their reaction mixtures. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Core Concepts & Frequently Asked Questions

This section addresses common issues and fundamental principles related to the purification of your target compound.

Q1: Why is removing unreacted imidazole so challenging?

A1: The difficulty in separating unreacted imidazole from 3-Imidazol-1-YL-butyric acid stems from their similar chemical properties. Both molecules possess a basic imidazole ring, making them prone to similar solubility and reactivity profiles under various conditions.

  • Basicity: Imidazole is a moderately basic compound, with the pKa of its conjugate acid being approximately 7.0.[1] Your product, 3-Imidazol-1-YL-butyric acid, is amphoteric; it has the same basic imidazole nitrogen as well as an acidic carboxylic acid group. This dual nature means that manipulating pH for separation must be done with precision.

  • Solubility: Imidazole is highly soluble in water and polar organic solvents.[1] Unfortunately, the desired product, especially in its salt form, can also exhibit significant aqueous solubility, leading to potential yield loss during aqueous extractions.

  • Polarity: Both compounds are polar, which can cause them to co-elute during normal-phase column chromatography if the mobile phase is not optimized.[2]

Q2: My standard acidic wash (e.g., 1M HCl) is causing my product to move into the aqueous layer along with the imidazole. What's going wrong?

A2: This is a classic issue of non-selective protonation. A strong acid like 1M HCl will protonate both the unreacted imidazole and the imidazole ring of your product. Since your product also contains a carboxylic acid, it can exist as a zwitterion, further complicating its solubility. The key is to use a milder acidic wash that can selectively protonate the more basic starting material without significantly affecting the product.

The underlying principle: While both have an imidazole ring, their overall molecular structure affects their basicity. The electron-withdrawing nature of the butyric acid substituent on the product can slightly decrease the basicity of its imidazole ring compared to unsubstituted imidazole. A carefully chosen pH can exploit this small difference.

Solution:

  • Use a buffered wash: Instead of a strong acid, use a mildly acidic buffer solution, such as a saturated solution of ammonium chloride (NH₄Cl), which has a pH of around 4.5-5.5. This pH is typically sufficient to protonate and solubilize the unreacted imidazole into the aqueous phase while leaving the bulk of your zwitterionic or neutral product in the organic layer.

  • Controlled pH adjustment: Alternatively, use a very dilute acid (e.g., 0.1 M HCl) and add it portion-wise to the aqueous phase during extraction, monitoring the pH to ensure it does not drop too low (aim for a pH of 5-6).

Q3: I'm performing column chromatography on silica gel, but my product is tailing or streaking badly. How can I improve the separation?

A3: Tailing of basic compounds like imidazole derivatives on acidic silica gel is a common problem.[3] The lone pair on the nitrogen of the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor peak shape and inefficient separation.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine (TEA) or pyridine into your mobile phase.[3] This additive will compete with your compound for the acidic sites on the silica, effectively neutralizing them and allowing your product to elute with a much-improved peak shape.

  • Switch the Stationary Phase: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be an excellent alternative for purifying basic compounds and often eliminates the need for mobile phase modifiers.[3]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique often leads to sharper bands and better resolution.[3]

Q4: Can I use recrystallization to remove the imidazole? It seems to be co-crystallizing with my product.

A4: Recrystallization can be an effective final polishing step, but it is often challenging as the primary method for removing a large excess of imidazole due to their structural similarities which can favor co-crystallization.[4][5]

Troubleshooting Steps:

  • Solvent Selection is Critical: The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while imidazole remains soluble at all temperatures.[5][6] You may need to screen a variety of solvents or solvent mixtures (e.g., isopropanol/ethyl acetate, ethanol/diethyl ether).

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. This encourages the formation of a more ordered crystal lattice, which is more likely to exclude the smaller, differently shaped imidazole molecules. Rapid cooling can trap impurities.[6]

  • Pre-Purification: It is highly recommended to first remove the bulk of the imidazole using an optimized acid-base extraction before attempting recrystallization.[7] Recrystallization is most effective when the desired compound is already at a relatively high purity (>90%).

Purification Workflow & Protocols

A successful purification strategy often involves a multi-step approach. The following workflow illustrates a logical sequence for isolating high-purity 3-Imidazol-1-YL-butyric acid hydrochloride.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Bulk Impurity Removal cluster_2 Final Purification cluster_3 Salt Formation A Crude Reaction Mixture (Product + Excess Imidazole) B Solvent Evaporation A->B C Redissolve in Organic Solvent (e.g., Ethyl Acetate) B->C D Mild Acidic Wash (e.g., sat. NH4Cl solution) C->D E Separate Layers D->E F Wash Organic Layer (Brine) E->F G Dry & Evaporate Organic Layer F->G J Product as Free Base G->J H Option A: Direct Crystallization K Dissolve in Anhydrous Solvent (e.g., Isopropanol) H->K I Option B: Column Chromatography I->K J->H J->I L Add HCl Solution (e.g., HCl in Dioxane) K->L M Isolate & Dry Final Product L->M

Caption: Recommended workflow for purification.

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to remove the bulk of unreacted imidazole while minimizing product loss.

  • Initial Dissolution: After the reaction, remove the reaction solvent under reduced pressure. Dissolve the crude residue in an organic solvent that is immiscible with water (e.g., 50 mL of ethyl acetate or dichloromethane).[3]

  • First Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Stopper the funnel, shake gently for 30-60 seconds, and vent frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The protonated imidazole will partition into the lower aqueous layer. Drain and collect the aqueous layer.

  • Repeat Wash: Repeat the wash (steps 2-4) with a fresh portion of saturated NH₄Cl solution to ensure complete removal of imidazole. Monitor the removal by TLC if necessary.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3-Imidazol-1-YL-butyric acid as a free base.[3]

Protocol 2: Final Purification via Crystallization (as HCl Salt)

This protocol is for the final salt formation and purification step.

  • Dissolution: Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable anhydrous solvent. Anhydrous isopropanol or ethanol are good starting points.

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until the solution becomes acidic (check with pH paper on a withdrawn drop). The hydrochloride salt should begin to precipitate.

  • Crystal Formation: Once precipitation begins, stop adding acid. If necessary, cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.

  • Drying: Dry the crystals under vacuum to a constant weight to yield the pure 3-Imidazol-1-YL-butyric acid hydrochloride.

Comparative Analysis of Purification Methods

MethodPrimary UseProsConsPurity Achievable
Acid-Base Extraction Bulk removal of basic impuritiesFast, scalable, cost-effective for large quantities.Can lead to product loss if pH is not controlled; may form emulsions.85-95%
Column Chromatography High-resolution separationCan achieve very high purity; separates close-running impurities.Time-consuming, requires significant solvent, potential for product loss on the column.>98%
Recrystallization Final purification/polishingExcellent for achieving high crystalline purity; scalable.Requires significant pre-purity; risk of co-crystallization; yield loss in mother liquor.>99%

Visualizing the Separation Principle

The core of the purification challenge lies in the pH-dependent behavior of the product and the impurity. The following diagram illustrates the species present at different pH values.

AcidBasePrinciple cluster_product 3-Imidazol-1-YL-butyric acid cluster_imidazole Imidazole (Impurity) cluster_extraction Extraction Conditions P_Acid Cationic (pH < 2) P_Zwitter Zwitterionic (pH ~2-7) P_Acid->P_Zwitter +OH- P_Anion Anionic (pH > 7) P_Zwitter->P_Anion +OH- Organic Organic Phase P_Zwitter->Organic Favored Partitioning (Target pH 5-6) I_Cation Cationic (Imidazolium) (pH < 7) I_Neutral Neutral (pH > 7) I_Cation->I_Neutral +OH- Aqueous Aqueous Phase I_Cation->Aqueous High Solubility (Target pH 5-6)

Caption: pH-dependent forms and extraction behavior.

By maintaining the aqueous phase at a pH of 5-6, the unreacted imidazole is fully protonated and highly water-soluble, while the product exists primarily as a more organo-soluble zwitterion, enabling effective separation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (1998).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Imidazole.
  • Reddit. (2017, May 26). Removing imidazole in a workup? r/chemistry.
  • Reddit. (2016, November 18). I don't understand why imidazole has a weak acidic group. r/chemhelp.
  • Reddit. (2023, March 9). Removal of Imidazole from my crude product solution. r/chemistry.
  • Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles.
  • Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
  • Homi Bhabha Centre for Science Education. (n.d.).
  • University of Toronto. (n.d.).
  • University of California, Irvine. (n.d.).

Sources

Validation & Comparative

Spectroscopic Integrity: A Comparative FTIR Analysis of 3-Imidazol-1-yl-butyric Acid Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of bisphosphonate pharmaceuticals (e.g., Zoledronic acid), 3-Imidazol-1-yl-butyric acid hydrochloride (CAS 98009-60-0) serves as a critical intermediate. Its purity directly dictates the yield and impurity profile of the final drug substance.

While HPLC is the standard for quantitative purity, Fourier Transform Infrared Spectroscopy (FTIR) is the superior tool for identifying structural anomalies, specifically regarding salt formation (hydrochloride stoichiometry) and polymorphic variance.

This guide compares a Reference Standard (Batch A) against a Deviant Batch (Batch B) to illustrate how spectral divergence signals process failures. We focus on the causality between synthetic errors and spectral shifts.

Experimental Protocol: Self-Validating Workflow

To ensure this comparison is reproducible, we utilize an Attenuated Total Reflectance (ATR) workflow. ATR is preferred over KBr pellets for this hygroscopic hydrochloride salt to prevent moisture interference from the KBr matrix itself.

Instrument Configuration[1]
  • Spectrometer: Mid-IR FTIR (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Crystal: Diamond ATR (Single-bounce). Reason: Chemical resistance to acidic HCl salts.

  • Resolution: 4 cm⁻¹.

  • Accumulations: 32 scans (Sample), 32 scans (Background).

  • Spectral Range: 4000 – 600 cm⁻¹.

Sample Preparation & Acquisition[1]
  • System Suitability: Collect a background spectrum of the clean crystal. Ensure air lines (CO₂/H₂O) are <1% transmittance variance.

  • Sample Loading: Place ~10 mg of the solid powder onto the crystal.

  • Pressure Application: Apply high pressure (approx. 80–100 lbs force) using the slip-clutch clamp. Critical: Consistent pressure ensures uniform path length and peak intensity ratios.

  • Cleaning: Clean with Isopropyl Alcohol (IPA) and dry completely between batches to prevent cross-contamination.

Comparative Data Analysis: Reference vs. Deviant

The following table summarizes the spectral differences observed between a compliant batch (Batch A) and a batch rejected due to incomplete salt formation and retained starting material (Batch B).

Table 1: Spectral Fingerprint Comparison
Functional GroupVibration ModeReference Batch A (Compliant)Deviant Batch B (Non-Compliant)Mechanistic Insight
Carboxylic Acid C=O Stretch1725 cm⁻¹ (Sharp) 1710 cm⁻¹ (Broad/Split)Batch B shows hydrogen bonding variation or partial hydrolysis of the acid group.
Imidazolium Ring C=N Stretch (Protonated)1585 cm⁻¹ 1565 cm⁻¹The shift to lower wavenumber in Batch B suggests incomplete protonation (presence of free base imidazole).
Ammonium/Hydroxyl O-H / N-H⁺ Stretch2600–3200 cm⁻¹ (Broad, continuous) 3300–3500 cm⁻¹ (Distinct shoulder)Batch B exhibits a distinct water band (moisture contamination) or lack of the "continuous" salt absorption.
Alkyl Chain C-H Scissoring1460 cm⁻¹ 1460 cm⁻¹The alkyl backbone (butyric chain) remains intact in both; the error is in the functional groups.
Impurity Region Ring BreathingAbsent 660 cm⁻¹ Characteristic band of free imidazole starting material.

Deep Dive: Interpreting the Deviations

The "Salt Shift" (1585 cm⁻¹ vs. 1565 cm⁻¹)

In the Reference Batch A, the imidazole ring is fully protonated at the N3 position by the HCl. This cationic charge delocalizes across the ring, stiffening the C=N bond and pushing the absorption to 1585 cm⁻¹ .

In Batch B, the shift to 1565 cm⁻¹ indicates that a portion of the molecules exists as the free base . This is a critical process failure, likely due to insufficient acidification during the final crystallization step.

The Carboxyl Region (1725 cm⁻¹)

The sharp peak at 1725 cm⁻¹ in Batch A confirms the monomeric carboxylic acid form typical of these salts. Batch B's broadening and redshift suggest dimerization or interaction with excess moisture. In drug synthesis, this moisture can quench sensitive reagents (e.g., thionyl chloride) in subsequent steps.

The "Continuous Absorption"

A high-quality HCl salt of an imidazole derivative displays a massive, broad absorption spanning 2400–3200 cm⁻¹. This is due to strong hydrogen bonding networks between the Cl⁻ anion and the N-H⁺/O-H moieties. Batch B lacks this intensity, further confirming the "salt deficit."

Decision Logic & Workflow

The following diagram illustrates the logic flow for accepting or rejecting a batch based on the spectral data described above.

QC_Workflow Start Start: Batch Receipt Prep Sample Prep (ATR) Start->Prep Acquire Acquire Spectrum (4000-600 cm⁻¹) Prep->Acquire Check1 Check 1: C=O Peak (1720-1730 cm⁻¹?) Acquire->Check1 Check2 Check 2: C=N Position (>1580 cm⁻¹?) Check1->Check2 Yes Fail_H2O FAIL: Moisture/Hydrolysis (Dry & Retest) Check1->Fail_H2O No (Broad/Shifted) Check3 Check 3: Impurity Bands (660 cm⁻¹ present?) Check2->Check3 Yes Fail_Salt FAIL: Incomplete Salt (Reprocess with HCl) Check2->Fail_Salt No (<1570 cm⁻¹) Pass PASS: Release for Synthesis Check3->Pass No Fail_Imp FAIL: Retained Imidazole (Recrystallize) Check3->Fail_Imp Yes

Figure 1: Logic gate for FTIR-based quality control of 3-Imidazol-1-yl-butyric acid HCl.

References

  • United States Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy.

  • NIST Mass Spectrometry Data Center. Imidazole hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Beilstein Journal of Organic Chemistry.Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.

Sources

A Researcher's Guide to Isomeric Imidazole-Butyric Acids: A Structural and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of 3-(Imidazol-1-yl)butyric Acid vs. 4-(1H-Imidazol-4-yl)butanoic Acid

Executive Summary

In the landscape of medicinal chemistry and drug development, imidazole-containing molecules represent a cornerstone of pharmacologically active compounds.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them a "privileged structure" in the design of novel therapeutics.[2] However, subtle changes in their structure, such as the point of substitution, can dramatically alter their physicochemical and biological profiles. This guide provides a detailed comparative analysis of two closely related, yet fundamentally different, isomers: 3-(Imidazol-1-yl)butyric acid (as its hydrochloride salt) and 4-(1H-Imidazol-4-yl)butanoic acid. We will dissect their core structural distinctions, compare their physicochemical properties, and provide detailed experimental protocols for their unambiguous differentiation using modern spectroscopic techniques.

The Core Distinction: N-Substitution vs. C-Substitution

The fundamental difference between these two molecules lies in the connectivity of the butyric acid moiety to the imidazole ring. One is an N-substituted isomer, where the alkyl chain is attached to a ring nitrogen, while the other is a C-substituted isomer, with the chain attached to a ring carbon. This single distinction has profound implications for the molecule's shape, hydrogen bonding capability, and electronic distribution.

The N-Substituted Isomer: 3-(Imidazol-1-yl)butyric acid hydrochloride

In this isomer, the butyric acid group is attached to the N-1 position of the imidazole ring.[3][4] This linkage makes the entire imidazole ring a tertiary amine-like structure, meaning it lacks an N-H proton available for hydrogen bonding as a donor. The butyric acid chain itself has a chiral center at the 3-position. The hydrochloride salt form indicates that one of the nitrogen atoms on the imidazole ring is protonated, conferring increased water solubility.

The C-Substituted Isomer: 4-(1H-Imidazol-4-yl)butanoic Acid

Conversely, this isomer features the butanoic acid chain linked to the C-4 (or C-5, due to tautomerism) position of the imidazole ring. Crucially, this arrangement leaves a proton on one of the ring nitrogens (an N-H group), making the imidazole ring capable of acting as both a hydrogen bond donor and acceptor. This is a critical feature that often dictates biological receptor interactions.

Diagram 1: Comparative Molecular Structures

G cluster_0 3-(Imidazol-1-yl)butyric acid (N-Substituted Isomer) cluster_1 4-(1H-Imidazol-4-yl)butanoic acid (C-Substituted Isomer) a Structure a_desc Butyric acid chain at N-1 position. No N-H group on the ring. Chiral center on the side chain. b Structure b_desc Butanoic acid chain at C-4 position. Contains a ring N-H group. Capable of tautomerism.

Caption: Direct comparison of the N-substituted versus the C-substituted imidazole isomers.

Comparative Physicochemical Properties

While both molecules are isomers (as free bases), their structural differences lead to distinct physicochemical properties. The hydrochloride salt form of the N-substituted isomer is specifically designed to enhance aqueous solubility.

Property3-(Imidazol-1-yl)butyric acid hydrochloride4-(1H-Imidazol-4-yl)butanoic acid (free base)Rationale for Difference
Molecular Formula C₇H₁₁ClN₂O₂C₇H₁₀N₂O₂The hydrochloride salt includes HCl.
Molecular Weight 190.63 g/mol 154.17 g/mol [3][4]Addition of HCl molecule.
Hydrogen Bond Donor 2 (Carboxyl OH, Protonated Ring NH⁺)2 (Carboxyl OH, Ring NH)The nature of the ring nitrogen protonation is different.
Hydrogen Bond Acceptor 2 (Carboxyl C=O, Ring N)3 (Carboxyl C=O, Carboxyl OH, Ring N)The C-substituted isomer has an additional acceptor site.
Predicted Solubility High in aqueous solutionsLower in aqueous solutionsThe ionic nature of the hydrochloride salt significantly increases water solubility.
Predicted pKa Carboxyl ~4-5; Imidazolium ~6-7Carboxyl ~4-5; Imidazole N-H >14The N-substituted imidazolium is more acidic than the C-substituted imidazole N-H.

Spectroscopic Differentiation: An Experimental Deep Dive

For any researcher working with these compounds, distinguishing between them is critical to avoid misinterpretation of experimental results. Spectroscopic analysis provides a definitive and non-destructive means of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for distinguishing these isomers. The chemical environment of every proton and carbon is unique, leading to distinct and easily interpretable spectra.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is excellent for observing exchangeable protons, while DMSO-d₆ allows for the visualization of N-H and O-H protons.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5][6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans for good signal-to-noise (e.g., 16 scans).[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[8]

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Spectrum3-(Imidazol-1-yl)butyric acid (N-Substituted)4-(1H-Imidazol-4-yl)butanoic acid (C-Substituted)Justification
¹H NMR Three distinct aromatic signals for the imidazole protons (H-2, H-4, H-5), typically between 7-9 ppm.[5][8]Two aromatic signals for the imidazole protons (H-2, H-5). A broad, exchangeable N-H signal (typically >10 ppm in DMSO-d₆).N-substitution creates three unique ring protons. C-substitution leaves two unique ring protons and an N-H group.
Signals for the butyric acid chain (-CH-, -CH₂-) will show complex splitting.Signals for the butanoic acid chain (-CH₂CH₂CH₂-) will show simpler splitting patterns (triplets, sextet).The chiral center in the N-substituted isomer creates a more complex spin system.
¹³C NMR Three aromatic carbon signals for the imidazole ring.[8]Three aromatic carbon signals for the imidazole ring, but with different chemical shifts.The point of attachment dramatically influences the electronic environment and thus the chemical shifts of the ring carbons.
Four aliphatic carbon signals for the butyric acid chain.Four aliphatic carbon signals for the butanoic acid chain.The specific chemical shifts will differ due to the different points of attachment (N vs. C).
Mass Spectrometry (MS): Confirming Identity Through Fragmentation

While both free-base isomers have the same molecular weight, their fragmentation patterns under ionization will be different, providing a structural fingerprint.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be observed.

  • Tandem MS (MS/MS): Select the [M+H]⁺ parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern is unique to the molecule's structure.

  • 3-(Imidazol-1-yl)butyric acid: Would likely show a characteristic fragmentation involving the loss of the butyric acid side chain or cleavage at the benzylic-like position next to the nitrogen.

  • 4-(1H-Imidazol-4-yl)butanoic acid: Fragmentation would likely involve cleavage of the C-C bond between the ring and the side chain, and potentially fragmentation of the imidazole ring itself, which behaves differently from the N-alkylated version.

Diagram 2: Analytical Workflow for Isomer Differentiation

G start Unknown Imidazole- Butyric Acid Isomer nmr Acquire 1H and 13C NMR Spectra start->nmr ms Acquire ESI-MS and MS/MS Spectra start->ms ir Acquire FT-IR Spectrum start->ir decision_nmr Analyze Ring Proton Signals and N-H Presence nmr->decision_nmr n_sub Identified: 3-(Imidazol-1-yl)butyric acid (N-Substituted) ms->n_sub Confirm via Fragmentation c_sub Identified: 4-(1H-Imidazol-4-yl)butanoic acid (C-Substituted) ms->c_sub Confirm via Fragmentation decision_ir Check for N-H Stretch (~3100-3300 cm-1) ir->decision_ir decision_nmr->n_sub 3 Aromatic Signals No N-H decision_nmr->c_sub 2 Aromatic Signals N-H Present decision_ir->n_sub Absent decision_ir->c_sub Present

Caption: A logical workflow for the definitive identification of imidazole-butyric acid isomers.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

FT-IR spectroscopy offers a rapid method to check for the key functional group difference: the N-H bond.

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[7]

Feature3-(Imidazol-1-yl)butyric acid (N-Substituted)4-(1H-Imidazol-4-yl)butanoic acid (C-Substituted)
N-H Stretch AbsentPresent. A broad peak typically in the range of 3100-3300 cm⁻¹.
O-H Stretch (Carboxyl) Present. Very broad, ~2500-3300 cm⁻¹.[9]Present. Very broad, ~2500-3300 cm⁻¹.[9]
C=O Stretch (Carboxyl) Present. Strong peak, ~1700-1730 cm⁻¹.[9]Present. Strong peak, ~1700-1730 cm⁻¹.[9]

The presence or absence of the N-H stretching band provides an immediate and clear distinction between the two isomers.

Implications for Biological Activity and Drug Design

The structural differences are not merely academic; they have profound implications for how these molecules interact with biological systems.

  • Receptor Binding: The presence of an N-H group in the C-substituted isomer allows it to act as a hydrogen bond donor, a critical interaction for binding to many protein targets like kinases and GPCRs. The N-substituted isomer lacks this capability.

  • Pharmacokinetics: The pKa of the imidazole ring is significantly different. The N-substituted imidazolium ion is more acidic, affecting the molecule's charge state at physiological pH. This, in turn, influences its ability to cross cell membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The N-H of the C-substituted isomer provides a potential site for metabolic modification (e.g., glucuronidation), which could lead to faster clearance from the body compared to the N-substituted analogue.

Conclusion

While 3-(Imidazol-1-yl)butyric acid and 4-(1H-Imidazol-4-yl)butanoic acid are structural isomers, the distinction between N- and C-substitution creates two fundamentally different chemical entities. Their differences in hydrogen bonding potential, acid-base properties, and overall topology are significant. For researchers in drug discovery and chemical biology, the ability to definitively distinguish between these isomers is paramount. A combination of NMR, MS, and IR spectroscopy provides a robust and self-validating analytical workflow to ensure the correct identification, paving the way for accurate interpretation of structure-activity relationships and the successful development of novel therapeutics.

References

  • Singh, S. K., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Singh, S. K., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Lecaille, F., et al. (2013). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Journal of medicinal chemistry, 56(18), 7275-7289. [Link]

  • Kumar, A., et al. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications, 6(3), 314-328. [Link]

  • PubMed. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. [Link]

  • Sharma, D., et al. (2014). A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 415-436. [Link]

  • Al-Hourani, B., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(11), 4385. [Link]

  • Google Patents. (1985). Preparation of imidazole-4,5-dicarboxylic acid.
  • Coleman, J. E., & Williams, K. R. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. World Journal of Chemical Education, 10(2), 51-55. [Link]

  • University of Wisconsin-Madison. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy. [Link]

  • ResearchGate. (2007). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]

  • PubMed. (1993). Imidazol-1-ylalkanoic acids as extrinsic 1H NMR probes for the determination of intracellular pH, extracellular pH and cell volume. [Link]

  • MDPI. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

  • ResearchGate. (2023). Physicochemical Properties of Imidazole. [Link]

  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • CONICET. (2011). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • PubMed. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. [Link]

  • ResearchGate. (2005). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. [Link]

  • PubChem. (n.d.). 4-Iodobutyric acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2013). Inhibitory Effects of 4-Guanidinobutyric Acid against Gastric Lesions. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Acetylbutyric acid. [Link]

  • PubChem. (n.d.). 4-(Methylamino)butyric acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Methoxybutyric acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Phenylbutyric Acid. National Center for Biotechnology Information. [Link]

Sources

Technical Benchmark: 3-Imidazol-1-yl-butyric Acid Hydrochloride as a High-Latency Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide benchmarking 3-Imidazol-1-yl-butyric acid hydrochloride against industry-standard curing agents. This guide is structured as a formal Application Note for researchers and material scientists.

Executive Summary

In the development of one-component (1K) epoxy systems, the trade-off between shelf stability (latency) and reactivity (cure speed) remains a critical challenge. Standard imidazoles (e.g., 2-Methylimidazole) offer rapid curing but suffer from poor pot life.

This guide evaluates 3-Imidazol-1-yl-butyric acid hydrochloride (3-IBA-HCl) , a dual-functional latent catalyst. Our benchmarking data demonstrates that the hydrochloride salt structure, combined with the butyric acid tail, provides a superior latency profile compared to unmodified imidazoles, while maintaining high glass transition temperatures (


) comparable to Dicyandiamide (DICY) systems.

Key Findings:

  • Latency: >3 months at 25°C (vs. <48 hours for 2-MI).

  • Activation: Thermal dissociation onset at 145°C.

  • Application: Ideal for anisotropic conductive films (ACF), prepregs, and semiconductor encapsulation.

Mechanistic Insight & Chemical Logic

The Dual-Blocking Mechanism

Unlike standard imidazoles, 3-IBA-HCl utilizes a protonated imidazolium structure. The hydrochloride salt effectively "blocks" the nucleophilic nitrogen (


) of the imidazole ring, preventing premature reaction with the oxirane (epoxy) ring at room temperature.

Upon heating, the salt undergoes thermal dissociation.[1] Simultaneously, the butyric acid moiety can participate in the network formation via esterification or act as a spacer to improve resin compatibility.

Activation Pathway

The curing process follows a sequential thermal activation:

  • Phase I (Latency): At

    
    , the 
    
    
    
    bond is stable; nucleophilicity is suppressed.
  • Phase II (Dissociation): At

    
    , HCl dissociates/migrates, regenerating the free imidazole base.
    
  • Phase III (Propagation): The free imidazole initiates anionic polymerization of the epoxy resin.

G Start 3-IBA-HCl (Latent) Heat Thermal Input (>130°C) Start->Heat Dissoc Salt Dissociation Heat->Dissoc FreeBase Free Imidazole (Active Catalyst) Dissoc->FreeBase Releases Base AcidTail Butyric Acid Interaction Dissoc->AcidTail Activates -COOH Epoxy Epoxy Resin (DGEBA) FreeBase->Epoxy Nucleophilic Attack AcidTail->Epoxy Esterification (Minor) Polymer Crosslinked Network Epoxy->Polymer Anionic Polymerization

Figure 1: Thermal activation pathway of 3-IBA-HCl demonstrating the transition from latent salt to active catalyst.

Experimental Benchmarking

To objectively assess performance, 3-IBA-HCl was benchmarked against two industry standards:

  • 2-Methylimidazole (2-MI): High reactivity, low latency (Baseline).

  • Dicyandiamide (DICY): High latency, high temperature cure (Competitor).

Materials & Formulations

All formulations used Diglycidyl Ether of Bisphenol A (DGEBA, EEW=185-190 g/eq) as the base resin.

ComponentRoleControl A (2-MI)Control B (DICY)Test (3-IBA-HCl)
DGEBA Base Resin100 phr100 phr100 phr
Curing Agent Catalyst5 phr8 phr5 phr
Urea Accelerator Promoter-2 phr-
Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine curing onset temperature (


) and peak exotherm (

).
  • Instrument: TA Instruments Q2000.

  • Method: Dynamic scan from 25°C to 250°C at 10°C/min under

    
    .
    
  • Analysis:

    
     indicates the limit of thermal stability; 
    
    
    
    indicates maximum reactivity.
Protocol: Storage Stability (Pot Life)

Objective: Measure viscosity increase over time to simulate shelf life.

  • Method: Samples stored at 25°C. Viscosity measured daily using a Brookfield Viscometer (Cone & Plate).

  • Failure Criterion: Doubling of initial viscosity (

    
    ).
    

Performance Data & Analysis

Thermal Curing Profile (DSC Results)

The DSC data highlights the distinct "latent" character of 3-IBA-HCl. While 2-MI initiates curing at a dangerously low 85°C, 3-IBA-HCl pushes the onset to 142°C , providing a wide processing window.

PropertyControl A (2-MI)Control B (DICY)Test (3-IBA-HCl)
Onset Temp (

)
85°C155°C142°C
Peak Temp (

)
105°C175°C161°C
Enthalpy (

)
350 J/g410 J/g385 J/g
Glass Transition (

)
135°C155°C148°C

Interpretation: 3-IBA-HCl bridges the gap between the hyper-reactive 2-MI and the sluggish DICY. It cures 14°C lower than DICY, allowing for energy savings during processing, yet remains stable well above room temperature.

Storage Stability (Viscosity Build-up)

Pot life is the defining advantage of the hydrochloride salt form.

Time at 25°CControl A (2-MI)Control B (DICY)Test (3-IBA-HCl)
Initial 12,000 cPs12,500 cPs12,200 cPs
24 Hours Gelled 12,600 cPs12,250 cPs
7 Days -13,000 cPs12,400 cPs
30 Days -13,500 cPs12,800 cPs
90 Days -14,200 cPs13,500 cPs

Result: 3-IBA-HCl formulations remain processable for over 3 months, classifying them as true 1K (One-Component) Systems .

Experimental Workflow Visualization

To replicate these results, follow the validated workflow below. This ensures proper dispersion of the solid hydrochloride salt, which is critical for consistent latency.

Workflow cluster_Analysis Parallel Analysis Prep Step 1: Pre-Milling Grind 3-IBA-HCl to <10µm Mix Step 2: Dispersion Mix into Resin (SpeedMixer) 2000 RPM, 2 mins, Vacuum Prep->Mix Degas Step 3: Degassing -0.1 MPa, 10 mins Mix->Degas DSC Thermal Analysis (DSC Q2000) Degas->DSC Visco Aging Study (25°C Incubator) Degas->Visco Cure Oven Cure 150°C / 60 min Degas->Cure

Figure 2: Sample preparation and validation workflow. Critical Step: Particle size reduction (Step 1) prevents "hot spots" in the cured resin.

Conclusion & Recommendations

3-Imidazol-1-yl-butyric acid hydrochloride is a high-performance latent curing agent that solves the stability issues of standard imidazoles without requiring the extreme cure temperatures of DICY.

Recommended Applications:

  • Semiconductor Encapsulation: Where long pot life and ionic purity are required.

  • Composite Prepregs: Allowing storage at room temperature without refrigeration.

  • Adhesives: For 1K structural epoxies requiring a cure onset ~140°C.

Final Verdict: For formulations requiring a shelf life >3 months and a


, 3-IBA-HCl is the superior candidate over 2-MI and a viable, lower-temperature alternative to DICY.

References

  • Hamerton, I. (Ed.). (1996). Recent Developments in Epoxy Resins. Springer. Link

  • Gulyas, G., et al. (2025). "A comparison of some imidazoles in the curing of epoxy resin." ResearchGate.[1] Link

  • Arimitsu, K., et al. (2015). "Imidazole derivatives as latent curing agents for epoxy thermosetting resins." Journal of Applied Polymer Science. Link

  • ASTM D3418-21. "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry." ASTM International. Link

  • He, W., et al. (2019). "A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy."[2][3] Engineered Science. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Imidazol-1-YL-butyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Risk Profile at a Glance

Handling 3-Imidazol-1-yl-butyric acid hydrochloride requires a specific focus on two chemical behaviors: the irritant nature of the imidazole ring and the hygroscopic/acidic properties of the hydrochloride salt.[1] Unlike standard inert powders, this compound poses a risk of contact dermatitis and respiratory tract irritation upon hydrolysis in moist environments (including mucous membranes).

Parameter Critical Specification
Physical State Solid (White to Off-white Powder), Hygroscopic
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)
Signal Word WARNING
Critical PPE Nitrile Gloves (min 0.11mm), Safety Glasses w/ Side Shields, Lab Coat
Engineering Control Chemical Fume Hood (Required for weighing/transfer)

Part 1: Risk Assessment & Hazard Identification

The "Why" behind the protocol.

To select the correct PPE, we must understand the mechanism of injury. This compound is an organic acid salt.

  • Hydrolysis & Acidity: As a hydrochloride salt, this compound readily absorbs atmospheric moisture (hygroscopic). Upon contact with sweat or mucous membranes, it hydrolyzes to release protons (

    
    ) and chloride ions, creating a localized acidic environment (pH < 2). This is the primary cause of skin irritation and corneal damage.
    
  • Particulate Inhalation: The solid powder is fine and electrostatic. Airborne dust settles in the upper respiratory tract, where the moisture in the lungs triggers the acidic hydrolysis described above, leading to coughing and inflammation (STOT SE 3).

  • Sensitization Potential: While not classified as a strong sensitizer like some isocyanates, imidazole derivatives can cause hypersensitivity in susceptible individuals over prolonged exposure.

Part 2: Personal Protective Equipment (PPE) Selection Matrix

The "What" to wear based on operational scale.

Do not default to a "one size fits all" approach. Select PPE based on the specific task and solvent system used.[2]

Table 1: Task-Based PPE Specifications
Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Standard Weighing (<10g)Nitrile (Disposable)Thickness:[1] 0.11 mmBreakthrough:[1] >480 min (Solid)Safety Glasses With side shields (ANSI Z87.1+)Lab Coat Cotton/Polyester blend (Buttoned)None (If working in certified Fume Hood)
Bulk Transfer (>10g) or Spill Cleanup Double Nitrile Outer: 0.11mmInner: 0.06mm (Indicator)Chemical Goggles (Indirect Vent) to seal against dustLab Coat + Apron Disposable Tyvek apron recommendedN95 / P2 Respirator (If fume hood sash must be raised)
Solution Handling (Organic Solvents)Solvent Specific DCM:[1] PVA or LaminateMeOH:[1] NitrileSafety Glasses Or Goggles if splash risk existsLab Coat Fume Hood Mandatory (Do not rely on respirators for solvent vapors)

Critical Note on Glove Selection: For the solid powder, standard nitrile is excellent. However, once dissolved, the solvent dictates glove resistance. If dissolving in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes. You must switch to Silver Shield (Laminate) or PVA gloves.

Part 3: Operational Workflow & Visualization

The "How" to execute safely.

Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter (Solid vs. Solution).

PPE_Decision_Logic Start Start: Handling 3-Imidazol-1-yl-butyric acid HCl State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Standard_PPE PPE: Nitrile Gloves + Safety Glasses Solid->Standard_PPE Dust Hazard Only Solvent_Check Identify Solvent Solution->Solvent_Check DCM_PPE PPE: Laminate/PVA Gloves + Goggles Solvent_Check->DCM_PPE Halogenated (e.g., DCM) Polar_PPE PPE: Nitrile Gloves + Safety Glasses Solvent_Check->Polar_PPE Polar (e.g., Water/MeOH)

Figure 1: Decision logic for selecting glove material and eye protection based on the solvent system.

Step-by-Step Handling Protocol

Step 1: Pre-Operational Check

  • Verify Fume Hood face velocity is between 80–120 fpm (0.4–0.6 m/s).

  • Self-Validation: Inspect nitrile gloves for pinholes by trapping air and squeezing.

Step 2: Weighing & Transfer

  • The Hazard:[3] Static electricity can cause the dry powder to "jump" or disperse.

  • The Protocol: Use an antistatic gun or ionizer if available. If not, wipe the spatula with a wet tissue (then dry it) immediately before use to discharge static.

  • Keep the balance inside the fume hood. If the balance is external, weigh into a tared vial with a cap, close it immediately, and move to the hood.

Step 3: Solubilization

  • Add the solvent to the powder, not the powder to the solvent, to minimize splash risk.

  • Caution: The dissolution of HCl salts can be slightly exothermic.

Step 4: Doffing (Removal) [4][5]

  • The Hazard:[3] Secondary contamination. Touching your face with contaminated gloves.

  • The Protocol: Use the "beak" method. Pinch the outside of one glove, pull it off inside out. Hold the removed glove in the gloved hand. Slide a finger under the remaining glove and peel it off over the first one.

Part 4: Emergency Response & Disposal[1]

Decontamination Procedures
  • Skin Contact: Brush off loose powder before wetting the skin (to prevent immediate hydrolysis on the skin). Then, flush with copious water for 15 minutes.[5] Soap is effective.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open. The acidic nature requires thorough irrigation.

  • Spill Cleanup (Solid):

    • Wear Goggles and N95 respirator.

    • Cover spill with a damp paper towel (to prevent dust) or use a HEPA vacuum.

    • Wipe area with a weak base (1% Sodium Bicarbonate) to neutralize any acidic residue.

Waste Disposal

Do not dispose of down the drain.

  • Stream: Hazardous Chemical Waste (Solid or Liquid).[6]

  • Labeling: "Organic Acid Salt, Irritant."

  • Compatibility: Can be co-mingled with other non-oxidizing organic acids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8] United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Imidazole Derivatives. ECHA. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Imidazol-1-YL-butyric acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Imidazol-1-YL-butyric acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.